5-Chloro-4,6-dimethyl-pyrimidin-2-ol
Description
BenchChem offers high-quality 5-Chloro-4,6-dimethyl-pyrimidin-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-4,6-dimethyl-pyrimidin-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-4,6-dimethyl-1H-pyrimidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c1-3-5(7)4(2)9-6(10)8-3/h1-2H3,(H,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQNDPBJMXXODGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=O)N1)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Chloro-4,6-dimethyl-pyrimidin-2-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 5-Chloro-4,6-dimethyl-pyrimidin-2-ol, a substituted pyrimidine of interest in medicinal chemistry. This document delves into its chemical properties, synthesis, and potential applications, with a focus on providing practical insights for researchers in drug discovery and development.
Core Molecular Attributes
5-Chloro-4,6-dimethyl-pyrimidin-2-ol, with the CAS number 19573-82-1, is a chlorinated derivative of a dimethyl-pyrimidinol core.[1] The fundamental molecular and physical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₆H₇ClN₂O | [1] |
| Molecular Weight | 158.59 g/mol | [1] |
| Canonical SMILES | CC1=C(C(=O)N=C(N1)C)Cl | [1] |
| InChI Key | Not Available | |
| Appearance | Solid (predicted) | |
| Purity | ≥97% (as available from suppliers) | [1] |
| Topological Polar Surface Area (TPSA) | 45.75 Ų | [1] |
| LogP | 1.04014 | [1] |
It is important to note that 5-Chloro-4,6-dimethyl-pyrimidin-2-ol can exist in tautomeric forms, with the 5-Chloro-4,6-dimethyl-pyrimidin-2(1H)-one form being prevalent. The properties listed are for this keto tautomer.
Caption: Tautomerism of 5-Chloro-4,6-dimethyl-pyrimidin-2-ol.
The Pyrimidine Scaffold: A Privileged Structure in Medicinal Chemistry
The pyrimidine ring is a fundamental heterocyclic motif found in a vast array of biologically active compounds, including natural products and synthetic drugs. Its presence in the nucleobases uracil, thymine, and cytosine underscores its critical role in biological systems. In drug discovery, the pyrimidine scaffold is considered a "privileged structure" due to its ability to interact with a wide range of biological targets through various non-covalent interactions, such as hydrogen bonding and π-π stacking.
The versatility of the pyrimidine core allows for substitution at multiple positions, enabling the fine-tuning of physicochemical properties and biological activity. This has led to the development of numerous pyrimidine-based drugs with diverse therapeutic applications, including:
-
Anticancer agents: Targeting kinases and other enzymes involved in cell proliferation and survival.
-
Antimicrobial agents: Inhibiting essential enzymes in bacteria and fungi.
-
Antiviral agents: Interfering with viral replication processes.
-
Central nervous system (CNS) drugs: Modulating the activity of neurotransmitter receptors and enzymes.
The introduction of a chlorine atom, as in 5-Chloro-4,6-dimethyl-pyrimidin-2-ol, can significantly influence a molecule's properties. Halogen atoms can modulate lipophilicity, metabolic stability, and binding affinity to target proteins through halogen bonding.
Synthesis and Characterization
A common method for the synthesis of substituted pyrimidin-2-ones involves the condensation of a β-dicarbonyl compound with urea or a urea derivative. For 5-Chloro-4,6-dimethyl-pyrimidin-2-ol, a potential precursor would be a chlorinated β-dicarbonyl compound.
Proposed Synthetic Workflow:
Caption: Proposed synthesis of 5-Chloro-4,6-dimethyl-pyrimidin-2-ol.
Experimental Protocol (Hypothetical):
-
Reaction Setup: To a solution of 3-chloro-2,4-pentanedione (1 equivalent) in a suitable solvent such as ethanol, add urea (1.1 equivalents) and a catalytic amount of a base (e.g., sodium ethoxide).
-
Reaction Execution: Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature and neutralize with a dilute acid. The resulting precipitate can be collected by filtration, washed with cold solvent, and purified by recrystallization or column chromatography.
Characterization:
The structural confirmation of the synthesized 5-Chloro-4,6-dimethyl-pyrimidin-2-ol would rely on a combination of spectroscopic techniques. While specific experimental data for this compound is not available, the expected spectral features are outlined below based on the analysis of structurally similar compounds.
Table of Predicted Spectroscopic Data:
| Technique | Predicted Features |
| ¹H NMR | Signals corresponding to the two methyl groups (singlets, ~2.0-2.5 ppm) and a proton on the pyrimidine ring, if present. The NH proton of the keto tautomer would likely appear as a broad singlet. |
| ¹³C NMR | Resonances for the methyl carbons, the carbons of the pyrimidine ring (including the carbonyl carbon in the keto form), and the carbon bearing the chlorine atom. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching (in the keto form), C=O stretching (in the keto form, ~1650-1700 cm⁻¹), C=N stretching, and C-Cl stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (158.59 g/mol ), along with a characteristic isotopic pattern due to the presence of chlorine (M and M+2 peaks in an approximate 3:1 ratio). |
Potential Applications in Drug Development
Given the established biological activities of substituted pyrimidines, 5-Chloro-4,6-dimethyl-pyrimidin-2-ol represents a valuable scaffold for the development of novel therapeutic agents. The presence of reactive sites—the chloro group and the pyrimidinol core—allows for further chemical modifications to explore structure-activity relationships (SAR).
Potential Therapeutic Areas:
-
Oncology: The pyrimidine core is a common feature in many kinase inhibitors. The chloro substituent can be displaced by nucleophiles to introduce various side chains that can interact with the active site of kinases.
-
Infectious Diseases: Substituted pyrimidines have shown a broad spectrum of antimicrobial and antiviral activities. This scaffold could be explored for the development of new agents to combat drug-resistant pathogens.
-
Inflammatory Diseases: Certain pyrimidine derivatives have demonstrated anti-inflammatory properties, suggesting a potential role in treating chronic inflammatory conditions.
Drug Discovery Workflow:
Caption: Drug discovery workflow utilizing the target scaffold.
Conclusion
5-Chloro-4,6-dimethyl-pyrimidin-2-ol is a chemical entity with significant potential in the field of medicinal chemistry. Its pyrimidine core, a privileged scaffold in drug discovery, combined with the strategic placement of chloro and methyl substituents, provides a foundation for the synthesis of diverse compound libraries. While detailed experimental data for this specific molecule is limited in the public domain, this guide provides a comprehensive overview of its properties and potential applications based on established chemical principles and data from related structures. Further research into the synthesis, characterization, and biological evaluation of 5-Chloro-4,6-dimethyl-pyrimidin-2-ol and its derivatives is warranted to fully explore its therapeutic potential.
References
Sources
Physicochemical Profiling and Synthetic Utility of 5-Chloro-4,6-dimethyl-pyrimidin-2-ol in Advanced Drug Development
Target Audience: Synthetic Chemists, Drug Discovery Researchers, and Process Engineers Content Focus: Physicochemical characterization, tautomeric dynamics, and experimental workflows for orexin receptor modulator synthesis.
Executive Summary
In the landscape of modern medicinal chemistry, pyrimidine derivatives serve as privileged scaffolds due to their robust stability and predictable functionalization. 5-Chloro-4,6-dimethyl-pyrimidin-2-ol (CAS: 19573-82-1) is a critical heterocyclic building block, primarily utilized as an advanced intermediate in the synthesis of central nervous system (CNS) therapeutics[1]. Its unique structural topology—featuring a halogenated position flanked by two electron-donating methyl groups and a tautomerizable hydroxyl moiety—makes it an ideal precursor for nucleophilic aromatic substitution (S_NAr) reactions. This whitepaper provides an in-depth technical analysis of its physical properties, structural dynamics, and a self-validating experimental workflow for its conversion into highly reactive downstream intermediates used in the development of Dual Orexin Receptor Antagonists (DORAs)[2].
Molecular Identity and Physicochemical Properties
Understanding the baseline physical properties of 5-chloro-4,6-dimethyl-pyrimidin-2-ol is essential for optimizing reaction conditions, particularly regarding solvent selection and thermal parameters. The compound exists in a dynamic state, which directly influences its solubility and reactivity profile.
Quantitative Data Summary
The following tables synthesize the core identification metrics and predicted thermodynamic properties of the compound.
Table 1: Molecular Identity
| Parameter | Value |
| Chemical Name | 5-Chloro-4,6-dimethyl-pyrimidin-2-ol |
| IUPAC Name | 5-Chloro-4,6-dimethyl-1H-pyrimidin-2-one |
| CAS Registry Number | 19573-82-1[1] |
| Molecular Formula | C₆H₇ClN₂O[1] |
| Molecular Weight | 158.587 g/mol [1] |
Table 2: Physicochemical & Thermodynamic Properties
| Property | Value / Description |
| Physical State | Solid (Crystalline) |
| Boiling Point (Predicted) | 437.1 ± 45.0 °C at 760 mmHg[3] |
| Partition Coefficient (LogP) | 1.71 (Predicted)[4] |
| Tautomeric State | Keto-enol dynamic equilibrium |
| Reactivity Profile | Susceptible to electrophilic halogenation |
Tautomerism and Structural Causality
A defining characteristic of 5-chloro-4,6-dimethyl-pyrimidin-2-ol is its keto-enol tautomerism. In the solid state and in polar protic solvents, the compound predominantly adopts the 1H-pyrimidin-2-one (keto) form due to the stabilization afforded by intermolecular hydrogen bonding[1].
From a synthetic perspective, this tautomerism dictates the choice of activating reagents. Because the carbonyl oxygen of the keto tautomer is less nucleophilic than a standard enol hydroxyl group, standard mild chlorinating agents are often ineffective. Consequently, aggressive reagents like phosphorus oxychloride (POCl₃) must be employed to force the equilibrium toward the reactive enol-phosphorodichloridate intermediate, enabling subsequent displacement by chloride ions[5].
Fig 1. Tautomeric equilibrium and subsequent chlorination pathway of the pyrimidin-2-ol scaffold.
Experimental Workflow: Deoxychlorination Protocol
To utilize 5-chloro-4,6-dimethyl-pyrimidin-2-ol in drug discovery, it must first be converted into an active electrophile: 2,5-dichloro-4,6-dimethylpyrimidine (CAS: 19573-83-2)[6].
The following protocol details a highly optimized, self-validating workflow for this transformation, specifically designed for the synthesis of octahydropyrrolo[3,4-c]pyrrole-based orexin receptor modulators[2].
Step-by-Step Methodology
1. Reagent Charging & Initial Slurry Formation
-
Action: Charge a dry, argon-flushed reaction vessel with 5-chloro-4,6-dimethyl-pyrimidin-2-ol (992 mg, 6.26 mmol)[2].
-
Action: Add phosphorus oxychloride (POCl₃) (2.22 mL, 23.77 mmol) at room temperature[2].
-
Causality: POCl₃ acts in a dual capacity here—it is both the primary chlorinating electrophile and the solvent. The large molar excess (approx. 3.8 equivalents) ensures the reaction kinetics are driven forward and maintains a fluid slurry before the intermediate fully dissolves.
2. Catalytic Activation via Amine Addition
-
Action: Introduce N,N-diethylaniline (Et₂NPh) (0.75 mL, 4.69 mmol) dropwise to the stirring mixture[2].
-
Causality: The addition of a tertiary amine is not merely for acid scavenging. Et₂NPh reacts with POCl₃ to form a highly electrophilic Vilsmeier-type complex. This drastically lowers the activation energy required to attack the sterically hindered, resonance-stabilized pyrimidinone oxygen. Furthermore, it neutralizes the HCl generated during the reaction, preventing the acidic degradation of the pyrimidine ring.
3. Thermal Maturation
-
Action: Heat the reaction mixture to 125 °C and maintain for exactly 2 hours[2].
-
Causality: At room temperature, the formation of the phosphorodichloridate intermediate is slow. Elevating the temperature to 125 °C provides the thermodynamic push required for the final S_NAr displacement of the leaving group by the chloride ion.
4. In-Process Validation (Self-Validating Step)
-
Action: At the 2-hour mark, observe the physical state of the reaction. It must transition from a heterogeneous slurry to a completely homogeneous solution[2].
-
Action: Pull a 10 µL aliquot, quench in cold acetonitrile, and analyze via High-Performance Liquid Chromatography (HPLC). The protocol is validated only when the peak corresponding to the starting material (m/z ~ 159[M+H]⁺) is entirely consumed[2].
5. Quenching and Isolation
-
Action: Allow the homogeneous mixture to cool to room temperature.
-
Action: Add the mixture dropwise to a vigorously stirred ice-water bath[2].
-
Causality: Dropwise addition is critical. POCl₃ reacts violently with water exothermically. The ice bath controls the exotherm, safely hydrolyzing excess POCl₃ into phosphoric and hydrochloric acids while precipitating the highly hydrophobic 2,5-dichloro-4,6-dimethylpyrimidine product for subsequent filtration or extraction.
Application in Drug Development: Orexin Receptor Modulators
The primary industrial application of 5-chloro-4,6-dimethyl-pyrimidin-2-ol is its use as a foundational building block for Dual Orexin Receptor Antagonists (DORAs)[2].
Orexin A and Orexin B are neuropeptides that bind to two high-affinity G-protein-coupled receptors (OX1R and OX2R), which are heavily concentrated in the lateral hypothalamus[2]. This signaling pathway is the master regulator of the sleep-wake cycle, arousal, and metabolism[2]. By antagonizing these receptors, pharmaceutical compounds can effectively treat severe insomnia without the dependency risks associated with traditional GABAergic hypnotics (e.g., benzodiazepines).
Once the pyrimidin-2-ol is converted into the 2,5-dichloro intermediate, the highly reactive C2-position undergoes a selective S_NAr reaction with complex diazacycles (such as substituted octahydropyrrolo[3,4-c]pyrroles)[7]. The pyrimidine ring provides critical π−π stacking and hydrogen-bond accepting interactions within the deep hydrophobic pockets of the OX1/OX2 receptors.
Fig 2. Integration of the pyrimidine intermediate into the synthesis of Orexin receptor antagonists.
References
-
molaid.com - 5-Chlor-4,6-dimethyl-2-hydroxy-pyrimidin | 19573-82-1. Retrieved from: [Link]
- Google Patents - WO2011050198A1 - Disubstituted octahydropyrrolo [3,4-c] pyrroles as orexin receptor modulators.
- Google Patents - US11059828B2 - Disubstituted octahydropyrrolo[3,4-C]pyrroles as orexin receptor modulators.
-
delta-f.com - 高端化学-德尔塔(Delta) - 19573-82-1. Retrieved from: [Link]
-
chemsrc.com - CAS No. 61000-88-2 | Chemsrc (LogP Data). Retrieved from: [Link]
Sources
- 1. 5-Chlor-4,6-dimethyl-2-hydroxy-pyrimidin - CAS号 19573-82-1 - 摩熵化学 [molaid.com]
- 2. WO2011050198A1 - Disubstituted octahy - dropyrrolo [3,4-c] pyrroles as orexin receptor modulators - Google Patents [patents.google.com]
- 3. delta-f.com [delta-f.com]
- 4. CAS No. 61000-88-2 | Chemsrc [chemsrc.com]
- 5. 2,5-Dichloro-4,6-diMethylpyriMidine CAS#: 19573-83-2 [chemicalbook.com]
- 6. 2,5-Dichloro-4,6-diMethylpyriMidine | 19573-83-2 [chemicalbook.com]
- 7. US11059828B2 - Disubstituted octahydropyrrolo[3,4-C]pyrroles as orexin receptor modulators - Google Patents [patents.google.com]
1H NMR spectrum of 5-Chloro-4,6-dimethyl-pyrimidin-2-ol
Title: Structural and Spectroscopic Elucidation of 5-Chloro-4,6-dimethylpyrimidin-2-ol: A Comprehensive 1H NMR Guide
Executive Summary
5-Chloro-4,6-dimethylpyrimidin-2-ol (CAS: 19573-82-1) is a highly functionalized pyrimidine derivative that serves as a critical building block in advanced organic synthesis and medicinal chemistry. It is notably utilized as a primary precursor in the synthesis of orexin receptor modulators, which are pivotal in treating sleep disorders such as insomnia[1]. Accurate structural verification of this intermediate via Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy is essential for ensuring downstream synthetic fidelity. This whitepaper provides a rigorous, causality-driven analysis of its 1H NMR spectral signatures, detailing the physicochemical principles that dictate its chemical shifts and the optimal self-validating protocols for data acquisition.
Molecular Architecture and Tautomeric Dynamics
The molecular framework of 5-chloro-4,6-dimethylpyrimidin-2-ol consists of a central pyrimidine ring substituted with a hydroxyl group at C2, methyl groups at C4 and C6, and a chlorine atom at C5. A fundamental property of 2-hydroxypyrimidines is their ability to undergo lactim-lactam tautomerization.
Causality of Tautomerism: In the solid state or non-polar environments, the molecule may exist with a distinct hydroxyl group (lactim form). However, in polar, hydrogen-bond-accepting solvents like DMSO-d6—which are standard for NMR analysis of such polar heterocycles—the equilibrium shifts overwhelmingly toward the lactam form, 5-chloro-4,6-dimethylpyrimidin-2(1H)-one. The high dielectric constant of DMSO stabilizes the highly polarized C=O and N-H bonds of the lactam tautomer. This dynamic directly dictates the behavior of the exchangeable proton in the NMR spectrum, shifting it from a sharp hydroxyl signal to a broad amide-like resonance.
Caption: Tautomeric equilibrium of 5-chloro-4,6-dimethylpyrimidin-2-ol influenced by solvent polarity.
1H NMR Spectral Signatures: A Causality-Driven Analysis
To accurately predict and assign the 1H NMR spectrum of 5-chloro-4,6-dimethylpyrimidin-2-ol, we must establish a baseline using its non-chlorinated analog, 4,6-dimethylpyrimidin-2-ol. In DMSO-d6, the baseline compound exhibits a singlet at δ 7.35 ppm (C5-H) and a singlet at δ 2.43 ppm for the six equivalent methyl protons[2].
The Inductive Deshielding Effect: When the C5 proton is substituted with a chlorine atom, the spectrum simplifies, but the chemical shifts are perturbed by the halogen's electronegativity.
-
Methyl Protons (C4-CH3 and C6-CH3): The highly electronegative chlorine atom at C5 exerts a strong electron-withdrawing inductive effect (-I effect) through the σ-bond framework of the pyrimidine ring. This reduces the local electron density around the adjacent C4 and C6 methyl groups, deshielding their protons. Consequently, the methyl signal shifts downfield from δ 2.43 ppm to approximately δ 2.50 - 2.55 ppm. Because the molecule possesses a plane of symmetry bisecting C2 and C5, the two methyl groups are chemically and magnetically equivalent, integrating to 6H and appearing as a sharp singlet (s).
-
Exchangeable Proton (NH / OH): In DMSO-d6, the tautomeric proton resides primarily on the ring nitrogen (N1 or N3). This proton typically appears as a broad singlet (br s) far downfield, often between δ 11.5 and 12.5 ppm. The causality behind the signal broadening is twofold: (a) intermediate-rate chemical exchange with trace moisture in the solvent, and (b) scalar coupling to the quadrupolar 14N nucleus (I = 1), which induces rapid relaxation of the attached proton, smearing the resonance.
Table 1: Comparative 1H NMR Spectral Assignments (DMSO-d6, 400 MHz)
| Compound | C5 Position | Methyl Protons (C4, C6) | Exchangeable Proton (NH/OH) |
| 4,6-Dimethylpyrimidin-2-ol | δ 7.35 (s, 1H) | δ 2.43 (s, 6H) | Broad, >11.0 ppm |
| 5-Chloro-4,6-dimethylpyrimidin-2-ol | N/A (Chlorine substituted) | δ ~2.50 - 2.55 (s, 6H) | δ 11.5 - 12.5 (br s, 1H) |
Note: The subsequent synthetic derivative, 2,5-dichloro-4,6-dimethylpyrimidine, exhibits a methyl singlet further downfield at δ 2.57 ppm in CDCl3 due to the additional deshielding from the C2 chlorine atom[3].
Experimental Methodology: Self-Validating NMR Protocol
To ensure high-fidelity spectral acquisition, the following self-validating protocol is engineered to minimize artifacts such as water-exchange broadening and poor shimming.
Solvent Selection Rationale: DMSO-d6 is mandated over CDCl3. The high polarity of the lactam tautomer renders it poorly soluble in chloroform. Furthermore, DMSO-d6 strongly hydrogen-bonds with the exchangeable NH/OH proton, slowing down its exchange rate with residual water (HDO) and allowing the broad singlet to be observed, whereas in CDCl3, it often exchanges too rapidly to be detected[4].
Step-by-Step Acquisition Protocol:
-
Sample Preparation: Weigh exactly 10–15 mg of highly purified 5-chloro-4,6-dimethylpyrimidin-2-ol into a clean glass vial.
-
Solvation: Add 0.6 mL of anhydrous DMSO-d6 (100.0 atom % D, containing 0.03% v/v TMS as an internal standard). Use sealed ampoules to guarantee anhydrous conditions, preventing the HDO peak (δ 3.33 ppm) from obscuring baseline details.
-
Homogenization: Vortex the mixture for 30 seconds. If particulates remain, sonicate for 2 minutes to ensure complete dissolution. Causality: Undissolved particles create localized magnetic susceptibility gradients that degrade spectral resolution.
-
Transfer: Transfer the homogeneous solution into a high-quality 5 mm NMR tube using a glass Pasteur pipette.
-
Instrument Tuning & Shimming: Insert the sample into a 400 MHz or 500 MHz NMR spectrometer. Perform automated or manual tuning and matching for the 1H nucleus. Execute gradient shimming (Z1-Z5) until the TMS signal FWHM (Full Width at Half Maximum) is < 1.0 Hz. This step self-validates the magnetic field homogeneity.
-
Acquisition: Set the relaxation delay (D1) to 2.0 seconds to ensure complete longitudinal relaxation of the methyl protons. Acquire 16 to 32 transients (scans) at 298 K with a spectral width of at least 15 ppm to capture the far-downfield exchangeable proton.
-
Processing: Apply a 0.3 Hz exponential line-broadening function prior to Fourier Transformation. Phase and baseline correct the spectrum, referencing the TMS peak to exactly δ 0.00 ppm.
Caption: Self-validating step-by-step workflow for high-resolution 1H NMR acquisition.
Synthetic Context and Reaction Monitoring
In drug development, 5-chloro-4,6-dimethylpyrimidin-2-ol is frequently subjected to deoxychlorination using phosphorus oxychloride (POCl3) and N,N-diethylaniline to yield 2,5-dichloro-4,6-dimethylpyrimidine[1]. This reaction is a critical step in synthesizing disubstituted octahydropyrrolo[3,4-c]pyrroles, which act as potent orexin receptor modulators[1].
NMR spectroscopy serves as the primary self-validating tool for this transformation. The successful conversion is definitively confirmed by:
-
The complete disappearance of the broad downfield NH/OH proton signal.
-
A slight downfield shift of the methyl singlet (from ~2.55 ppm in the starting material to δ 2.57 ppm in the chlorinated product, measured in CDCl3)[3].
Table 2: Standard NMR Acquisition Parameters for Pyrimidinols
| Parameter | Recommended Setting | Rationale |
| Nucleus | 1H | Primary structural elucidation |
| Solvent | DMSO-d6 (Anhydrous) | Solubilizes lactam; slows proton exchange |
| Temperature | 298 K (25 °C) | Standardizes chemical shifts |
| Number of Scans (ns) | 16 - 32 | Sufficient signal-to-noise for 10 mg sample |
| Relaxation Delay (D1) | 2.0 s | Allows full relaxation of methyl protons |
| Spectral Width (SW) | 15 - 16 ppm | Ensures capture of downfield NH/OH signal |
References
- Google Patents. "WO2011050198A1 - Disubstituted octahydropyrrolo[3,4-c]pyrroles as orexin receptor modulators". Source: WIPO (PCT).
-
Royal Society of Chemistry. "Electrochemical-induced hydroxylation of aryl halides in the presence of Et3N in water". Source: RSC Advances. URL:[Link]
Sources
Methodological & Application
Application Note: Nucleophilic Aromatic Substitution (SNAr) Workflows for 5-Chloro-4,6-dimethyl-pyrimidin-2-ol in Drug Discovery
Executive Summary
5-Chloro-4,6-dimethyl-pyrimidin-2-ol is a highly versatile heterocyclic building block extensively utilized in the synthesis of central nervous system (CNS) therapeutics, most notably dual orexin receptor antagonists (DORAs)[1]. This application note details the mechanistic rationale, optimization data, and step-by-step protocols for functionalizing this pyrimidine scaffold via regioselective nucleophilic aromatic substitution (SNAr).
Chemical Context & Mechanistic Rationale
Understanding the inherent electronic properties of 5-chloro-4,6-dimethyl-pyrimidin-2-ol (CAS: 19573-82-1)[2] is critical for designing successful substitution reactions.
Tautomerism and Leaving Group Limitations
In solution and solid states, 2-hydroxypyrimidines exist predominantly as their lactam tautomers (pyrimidin-2-ones)[2]. The C=O bond is highly stable, making the oxygen a poor leaving group for direct SNAr. Therefore, the hydroxyl/oxo group must first be converted into a labile leaving group, typically a chloride, using phosphorus oxychloride (POCl3)[1].
Regioselectivity and the Inert C-5 Position
Once activated to 2,5-dichloro-4,6-dimethylpyrimidine[3], the molecule presents two potential sites for nucleophilic attack. However, substitution occurs exclusively at the C-2 position.
-
Causality of Regioselectivity: SNAr mechanisms require the formation of a stabilized Meisenheimer complex. Attack at C-2 pushes electron density onto the highly electronegative ring nitrogens, stabilizing the intermediate. Conversely, attack at the C-5 position would force the negative charge onto carbon atoms, which is energetically prohibitive. Thus, the 5-chloro substituent remains entirely inert under standard SNAr conditions, providing perfect regiocontrol without the need for protecting groups.
Fig 1. Two-step activation and regioselective SNAr workflow for pyrimidin-2-ol derivatives.
Biological Application: Orexin Receptor Modulation
The functionalized pyrimidine derivatives generated from these protocols are critical precursors for orexin receptor modulators[1]. Orexin A and B are neuropeptides that bind to OX1R and OX2R (G-protein coupled receptors) in the hypothalamus to promote wakefulness[4]. Antagonists containing the 5-chloro-4,6-dimethylpyrimidine motif (such as Orexin Receptor Antagonist 3, Example 216)[5] competitively block this binding, making them highly effective targeted therapies for insomnia and other sleep disorders[4].
Fig 2. Orexin signaling pathway and the mechanism of action for pyrimidine-derived antagonists.
Quantitative Data & Optimization
Table 1: Physicochemical Properties of the Starting Material
| Property | Value |
|---|---|
| Chemical Name | 5-Chloro-4,6-dimethyl-pyrimidin-2-ol |
| CAS Number | 19573-82-1[2] |
| Molecular Formula | C6H7ClN2O |
| Molecular Weight | 158.59 g/mol [6] |
| Tautomeric Form | 5-Chloro-4,6-dimethyl-1H-pyrimidin-2-one[2] |
Table 2: Optimization of C-2 Activation (Chlorination)
| Reagent | Additive | Temp (°C) | Time (h) | Yield (%) | Observation |
|---|---|---|---|---|---|
| POCl3 | None | 100 | 12 | < 40 | Incomplete conversion, heterogeneous |
| POCl3 | Et2NPh (0.75 eq) | 125 | 2 | > 90 | Homogeneous, rapid conversion[1] |
| SOCl2 | DMF (cat.) | 80 | 8 | < 20 | Poor reactivity for pyrimidinones |
Table 3: Regioselective SNAr Scope (at C-2)
| Nucleophile | Base | Solvent | Temp (°C) | Yield (%) | Regioselectivity |
|---|---|---|---|---|---|
| Primary Alkyl Amine | DIPEA | EtOH | 80 | 85-95 | Exclusive C-2 substitution |
| Secondary Amine | DIPEA | DMF | 100 | 75-88 | Exclusive C-2 substitution[1] |
| Phenol | K2CO3| DMF | 120 | 60-70 | Exclusive C-2 substitution |
Step-by-Step Experimental Protocols
Protocol A: Synthesis of 2,5-Dichloro-4,6-dimethylpyrimidine (Activation)
Objective: Convert the inert pyrimidin-2-ol into a highly reactive electrophile.
Materials:
-
5-Chloro-4,6-dimethyl-pyrimidin-2-ol (1.0 eq, e.g., 992 mg, 6.26 mmol)[1]
-
Phosphorus oxychloride (POCl3) (3.8 eq, 2.22 mL, 23.77 mmol)[1]
-
N,N-Diethylaniline (Et2NPh) (0.75 eq, 0.75 mL, 4.69 mmol)[1]
Step-by-Step Procedure:
-
Preparation: Charge a dry, round-bottom flask equipped with a reflux condenser and a magnetic stir bar with 5-chloro-4,6-dimethyl-pyrimidin-2-ol.
-
Reagent Addition: Add POCl3 to the flask at room temperature. The mixture will initially appear as a heterogeneous suspension.
-
Catalyst Addition: Carefully add Et2NPh dropwise.
-
Causality Note: Et2NPh acts as an acid scavenger and forms a highly reactive Vilsmeier-type intermediate with POCl3, significantly accelerating the chlorination of the lactam tautomer[1].
-
-
Heating: Heat the reaction mixture to 125 °C using an oil bath or heating block[1].
-
In-Process Validation: Monitor the reaction visually and via HPLC. At approximately 2 hours, the reaction will transition from a suspension to a homogeneous solution. This visual cue serves as a self-validating indicator of complete consumption of the starting material[1].
-
Workup: Cool the mixture to room temperature. Carefully quench by pouring over crushed ice to hydrolyze excess POCl3. Extract the aqueous layer with dichloromethane (DCM).
-
Purification: Wash the combined organic layers with saturated NaHCO3, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to afford 2,5-dichloro-4,6-dimethylpyrimidine[3].
Protocol B: Regioselective SNAr at C-2
Objective: Couple the activated pyrimidine with an amine nucleophile to generate the target pharmacophore.
Materials:
-
2,5-Dichloro-4,6-dimethylpyrimidine (1.0 eq)[3]
-
Amine Nucleophile (e.g., octahydropyrrolo[3,4-c]pyrrole derivative) (1.1 eq)[1]
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Dimethylformamide (DMF) or Ethanol (EtOH) (0.2 M)
Step-by-Step Procedure:
-
Preparation: Dissolve 2,5-dichloro-4,6-dimethylpyrimidine in the chosen solvent (DMF for high-temperature reactions, EtOH for milder conditions).
-
Base Addition: Add DIPEA to the solution.
-
Causality Note: DIPEA neutralizes the HCl byproduct generated during substitution, preventing protonation of the nucleophile and maintaining its reactivity.
-
-
Nucleophile Addition: Add the amine nucleophile.
-
Heating: Heat the mixture to 80–100 °C depending on the steric hindrance of the amine.
-
In-Process Validation: Monitor via LC-MS. The disappearance of the dichloro intermediate (m/z ~177) and the appearance of the product mass confirm completion. The C-5 chlorine will remain unreacted due to the lack of electronic activation at that position.
-
Workup & Purification: Dilute with water and extract with ethyl acetate. Wash the organic layer with brine, dry, and purify via flash chromatography to yield the 2-substituted-5-chloro-4,6-dimethylpyrimidine derivative.
References
-
Title: 5-Chloro-4,6-dimethyl-pyrimidin-2-ol - SynHet Source: synhet.com URL: 2
-
Title: 5-Chloro-4,6-dimethyl-pyrimidin-2-ol - Sigma-Aldrich Source: sigmaaldrich.com URL: 6
-
Title: WO2011050198A1 - Disubstituted octahydropyrrolo[3,4-c]pyrroles as orexin receptor modulators Source: google.com (Patents) URL: 1
-
Title: 2,5-Dichloro-4,6-diMethylpyriMidine CAS#: 19573-83-2 Source: chemicalbook.com URL: 3
-
Title: WO 2011/050198 A1 - Googleapis.com Source: googleapis.com URL: 4
-
Title: Orexin receptor antagonist 3 Source: medchemexpress.com URL: 5
Sources
- 1. WO2011050198A1 - Disubstituted octahy - dropyrrolo [3,4-c] pyrroles as orexin receptor modulators - Google Patents [patents.google.com]
- 2. 5-Chloro-4,6-dimethyl-pyrimidin-2-ol [synhet.com]
- 3. 2,5-Dichloro-4,6-diMethylpyriMidine CAS#: 19573-83-2 [chemicalbook.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 0102n | Sigma-Aldrich [sigmaaldrich.com]
Application Note: Advanced Derivatization Strategies for 5-Chloro-4,6-dimethyl-pyrimidin-2-ol in Medicinal Chemistry
Executive Summary & Structural Rationale
In medicinal chemistry, the pyrimidine scaffold is a privileged pharmacophore found in numerous FDA-approved kinase inhibitors, antivirals, and CNS-active therapeutics. 5-Chloro-4,6-dimethyl-pyrimidin-2-ol (CAS: 19573-82-1) serves as a highly versatile, multi-functional building block.
The strategic value of this molecule lies in its three distinct axes of derivatization:
-
The Ambident C2-OH / N1-H Locus: Governed by lactim-lactam tautomerism, allowing for divergent N- or O-capping.
-
The C2-Hydroxyl Activation: Convertible to a highly reactive C2-Cl electrophile for Nucleophilic Aromatic Substitution (SNAr).
-
The C5-Cl Bond: A sterically shielded but electronically viable handle for late-stage palladium-catalyzed cross-coupling.
This guide provides field-proven, self-validating protocols to selectively functionalize these sites, explaining the physical chemistry and mechanistic causality behind each experimental choice.
Reaction Logic & Mechanistic Causality
A. Lactam-Lactim Tautomerism and Ambident Alkylation
In solution, 5-chloro-4,6-dimethyl-pyrimidin-2-ol exists in a dynamic equilibrium with its tautomer, 5-chloro-4,6-dimethylpyrimidin-2(1H)-one. Upon deprotonation, it forms an ambident anion. The regioselectivity of subsequent alkylation is strictly governed by Kornblum's rule and Hard-Soft Acid-Base (HSAB) theory .
-
O-Alkylation (Kinetic Control): Highly polar aprotic solvents (e.g., MeCN, DMF) strongly solvate the counter-cation, leaving the "harder" oxygen atom exposed to attack hard electrophiles.
-
N-Alkylation (Thermodynamic Control): Weakly polar solvents (e.g., THF, Dioxane) promote tight ion-pairing, sterically hindering the oxygen and driving the reaction toward the softer nitrogen atom, yielding the more thermodynamically stable lactam derivative .
Caption: Mechanistic divergence of ambident pyrimidinyl anion alkylation based on solvent polarity.
B. C2-Activation and SNAr Regioselectivity
Direct substitution at the C2-OH is unfavorable. Treatment with Phosphorus oxychloride (POCl3) converts the hydroxyl group into a chloride, yielding 2,5-dichloro-4,6-dimethylpyrimidine . Causality: The C2-Cl bond is highly activated toward SNAr due to the strong electron-withdrawing effect of the two adjacent ring nitrogens. Conversely, the C5-Cl bond is electronically deactivated (surrounded by electron-donating methyls) and sterically shielded, ensuring >99% regioselectivity for nucleophilic attack at C2 .
C. Sterically Hindered C5-Cross Coupling
Once the C2 position is functionalized, the C5-Cl bond can be engaged in Suzuki-Miyaura cross-coupling. Because C5-Cl is traditionally unreactive and flanked by two bulky methyl groups, standard palladium catalysts (e.g., Pd(PPh3)4) fail. Success requires highly active, electron-rich, and sterically demanding Buchwald-type dialkylbiaryl phosphine ligands (e.g., XPhos) to force the challenging oxidative addition step .
Caption: Global derivatization workflow for 5-Chloro-4,6-dimethyl-pyrimidin-2-ol.
Quantitative Data & Optimization
Table 1: Influence of Solvent and Base on Alkylation Regioselectivity Data synthesized from comparative pyrimidine alkylation studies.
| Solvent | Base | Electrophile | Major Isomer | Selectivity (O:N) | Isolated Yield (%) |
| Acetonitrile (MeCN) | K2CO3 | Alkyl Iodide | O-Alkylated | > 95:5 | 88 - 92% |
| DMF | Cs2CO3 | Alkyl Bromide | O-Alkylated | 90:10 | 85 - 90% |
| Tetrahydrofuran (THF) | NaH | Alkyl Iodide | N-Alkylated | 10:90 | 75 - 80% |
| 1,4-Dioxane | K2CO3 | Alkyl Bromide | N-Alkylated | 5:95 | 70 - 78% |
Table 2: Catalyst/Ligand Optimization for C5-Cl Suzuki-Miyaura Coupling Conditions: 1.0 eq Aryl-B(OH)2, 3.0 eq Base, 100 °C, 12h.
| Pd Source (5 mol%) | Ligand (10 mol%) | Base | Solvent System | Conversion (%) |
| Pd(PPh3)4 | None | Na2CO3 | Toluene / H2O | < 10% |
| Pd(dppf)Cl2 | None | K2CO3 | Dioxane / H2O | 25% |
| Pd2(dba)3 | SPhos | K3PO4 | Toluene | 65% |
| Pd2(dba)3 | XPhos | K3PO4 | Dioxane / H2O | > 95% |
Self-Validating Experimental Protocols
Protocol A: Synthesis of 2,5-Dichloro-4,6-dimethylpyrimidine via Deoxychlorination
Causality: POCl3 acts as both the solvent and the chlorinating reagent. The addition of a catalytic amount of N,N-dimethylaniline generates a highly reactive Vilsmeier-Haack-type intermediate, drastically reducing reaction time and preventing thermal degradation.
-
Setup: Charge 5-Chloro-4,6-dimethyl-pyrimidin-2-ol (10.0 g, 63.0 mmol, 1.0 eq) into a 250 mL round-bottom flask equipped with a reflux condenser and an argon inlet.
-
Reagent Addition: Cool the flask to 0 °C in an ice bath. Slowly add POCl3 (29.3 mL, 315.0 mmol, 5.0 eq).
-
Validation Checkpoint 1: The reaction is mildly exothermic. Ensure the internal temperature remains below 20 °C during addition to prevent polymerization.
-
-
Catalyst: Add N,N-dimethylaniline (0.8 mL, 6.3 mmol, 0.1 eq) dropwise.
-
Heating: Heat the mixture to 100 °C for 4 hours.
-
Validation Checkpoint 2: Monitor via LC-MS. The starting material mass (m/z 159 [M+H]+) must completely disappear, replaced by the dichloro product (m/z 177 [M+H]+, showing a characteristic 3:1 isotopic pattern for a single additional chlorine).
-
-
Quench: Cool to room temperature and carefully pour the mixture over 200 g of vigorously stirred crushed ice. Causality: This safely hydrolyzes excess POCl3 into phosphoric and hydrochloric acids.
-
Workup: Extract with EtOAc (3 x 100 mL). Wash the combined organic layers with saturated aqueous NaHCO3 until the aqueous phase reaches pH ~8.
-
Validation Checkpoint 3: Failure to neutralize completely will result in acid-catalyzed degradation of the product during concentration.
-
-
Isolation: Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the product as a pale yellow solid.
Protocol B: Regioselective SNAr at C2
Causality: Exploiting the differential electrophilicity between C2 and C5. Aniline derivatives are used here to mimic standard kinase inhibitor synthesis.
-
Setup: Dissolve 2,5-dichloro-4,6-dimethylpyrimidine (5.0 g, 28.2 mmol, 1.0 eq) in anhydrous 1-butanol (50 mL).
-
Reagents: Add the desired aniline (31.0 mmol, 1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (9.8 mL, 56.4 mmol, 2.0 eq).
-
Reaction: Heat the mixture at 90 °C for 8 hours.
-
Validation Checkpoint 1: TLC (Hexane:EtOAc 4:1) will show the consumption of the high-Rf dichloro starting material and the appearance of a highly UV-active, lower-Rf spot.
-
Validation Checkpoint 2: 1H NMR of the crude aliquot will show a distinct upfield shift of the C4/C6 methyl singlets (from ~2.6 ppm to ~2.4 ppm) due to the electron-donating effect of the newly installed C2-amine.
-
-
Purification: Concentrate the solvent in vacuo, partition between DCM and water, dry the organics, and purify via silica gel chromatography.
Protocol C: SPhos/XPhos-Enabled C5 Suzuki-Miyaura Coupling
Causality: Overcoming the steric bulk of the C4/C6 methyl groups requires a highly active Pd(0) species. XPhos facilitates the oxidative addition into the stubborn C5-Cl bond while preventing premature catalyst decomposition.
-
Setup: Into an oven-dried Schlenk flask, charge the C2-functionalized 5-chloro-4,6-dimethylpyrimidine (1.0 eq), arylboronic acid (1.5 eq), and K3PO4 (3.0 eq).
-
Catalyst Loading: Add Pd2(dba)3 (0.05 eq) and XPhos (0.10 eq).
-
Degassing (Critical Step): Evacuate the flask under high vacuum and backfill with Argon. Repeat this cycle three times.
-
Validation Checkpoint 1: Pd(0) is highly susceptible to oxidation. Any color change to stark black before heating indicates catalyst death (formation of Pd black).
-
-
Solvent: Add a degassed mixture of 1,4-Dioxane and H2O (4:1 v/v, 0.2 M concentration).
-
Reaction: Heat at 100 °C for 12 hours under vigorous stirring.
-
Validation Checkpoint 2: LC-MS analysis will confirm the mass shift of +[Aryl - Cl]. The absence of a des-chloro byproduct (m/z - 34) confirms the ligand successfully suppressed β-hydride elimination pathways.
-
-
Workup: Filter through a pad of Celite to remove palladium residues, extract with EtOAc, and purify via flash chromatography.
References
-
Substituent-Driven Selective N-/O-Alkylation of 4-(Trihalomethyl)pyrimidin-2(1H)-ones Using Brominated Enones. The Journal of Organic Chemistry, 2022. URL:[Link]
-
Nucleophilic Substitution in Some 5-Chloropyrimidines. Synthesis and Properties of Condensed Pyridopyrimidines. ResearchGate, 2011. URL:[Link]
-
One-pot Double Suzuki Couplings of Dichloropyrimidines. National Institutes of Health (NIH) / PMC, 2011. URL:[Link]
Application Notes and Protocols for 5-Chloro-4,6-dimethyl-pyrimidin-2-ol in Agricultural Chemistry
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential uses and experimental evaluation of 5-Chloro-4,6-dimethyl-pyrimidin-2-ol in the field of agricultural chemistry. This document synthesizes established methodologies for similar pyrimidine derivatives to propose detailed protocols for screening and characterizing the fungicidal, herbicidal, insecticidal, and plant growth-regulating properties of this compound.
Introduction to 5-Chloro-4,6-dimethyl-pyrimidin-2-ol
5-Chloro-4,6-dimethyl-pyrimidin-2-ol is a substituted pyrimidine derivative. The pyrimidine scaffold is a fundamental building block in numerous biologically active molecules, including a variety of commercial pesticides.[1][2][3] The specific substitutions on this compound—a chloro group at the 5-position, methyl groups at the 4- and 6-positions, and a hydroxyl group at the 2-position—suggest its potential for diverse applications in crop protection. It is important to note that this compound can exist in tautomeric equilibrium with its keto form, 5-Chloro-4,6-dimethyl-pyrimidin-2(1H)-one.
The presence of a halogen atom, specifically chlorine, at the 5-position of the pyrimidine ring has been associated with enhanced biological activity in some classes of pyrimidine-based pesticides.[1] The methyl groups at the 4- and 6-positions can also influence the compound's physical properties and its interaction with biological targets. Pyrimidine derivatives have been successfully developed as insecticides, fungicides, herbicides, and even plant growth regulators.[4][5] Therefore, 5-Chloro-4,6-dimethyl-pyrimidin-2-ol warrants investigation for a broad spectrum of agrochemical activities.
Potential Agricultural Applications and Screening Protocols
Based on the known bioactivities of structurally related pyrimidine derivatives, 5-Chloro-4,6-dimethyl-pyrimidin-2-ol is a candidate for evaluation in the following areas:
Fungicidal Activity
A significant number of commercial fungicides are based on the pyrimidine scaffold.[6][7][8] These compounds often act by interfering with essential fungal cellular processes.
Protocol 2.1.1: In Vitro Antifungal Assay using the Poison Plate Technique
This protocol is designed to determine the in vitro efficacy of 5-Chloro-4,6-dimethyl-pyrimidin-2-ol against a panel of common phytopathogenic fungi.
Materials:
-
5-Chloro-4,6-dimethyl-pyrimidin-2-ol
-
Potato Dextrose Agar (PDA) medium
-
Pure cultures of test fungi (e.g., Botrytis cinerea, Phomopsis sp., Botryosphaeria dothidea)[6][8][9]
-
Sterile Petri dishes (90 mm)
-
Dimethyl sulfoxide (DMSO)
-
Sterile distilled water
-
Commercial fungicide (e.g., Pyrimethanil) as a positive control[6][9]
-
Incubator
Procedure:
-
Stock Solution Preparation: Prepare a 10,000 µg/mL stock solution of 5-Chloro-4,6-dimethyl-pyrimidin-2-ol in DMSO.
-
Media Preparation: Autoclave PDA medium and cool it to 45-50°C.
-
Dosing the Media: Add appropriate volumes of the stock solution to the molten PDA to achieve final test concentrations (e.g., 10, 25, 50, 100 µg/mL). Also, prepare a control plate with DMSO only and a positive control plate with the commercial fungicide at its recommended concentration.
-
Pouring Plates: Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
Inoculation: Place a 5 mm mycelial disc, taken from the edge of an actively growing fungal culture, in the center of each PDA plate.
-
Incubation: Incubate the plates at 25 ± 2°C in the dark.
-
Data Collection: Measure the radial growth of the fungal colony in two perpendicular directions daily until the fungus in the control plate reaches the edge of the dish.
-
Analysis: Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 Where:
-
dc = average diameter of the fungal colony in the control plate
-
dt = average diameter of the fungal colony in the treated plate
-
-
EC50 Determination: Determine the half-maximal effective concentration (EC50), the concentration that inhibits 50% of mycelial growth, by performing a probit analysis on the concentration-inhibition data.[10]
Table 1: Example Data Table for Fungicidal Activity
| Compound | Concentration (µg/mL) | Mycelial Growth Inhibition (%) |
| 5-Chloro-4,6-dimethyl-pyrimidin-2-ol | 10 | |
| 25 | ||
| 50 | ||
| 100 | ||
| Pyrimethanil (Positive Control) | 50 | |
| DMSO (Negative Control) | 0 | 0 |
dot
Caption: Workflow for in vitro fungicidal activity screening.
Herbicidal Activity
Pyrimidine derivatives have been successfully developed as herbicides.[1][11][12] These compounds can act on various plant processes, including amino acid synthesis and photosynthesis.
Protocol 2.2.1: Pre-emergence and Post-emergence Herbicidal Assay
This protocol evaluates the herbicidal effects of 5-Chloro-4,6-dimethyl-pyrimidin-2-ol when applied to the soil before weed emergence and directly to the foliage after emergence.
Materials:
-
5-Chloro-4,6-dimethyl-pyrimidin-2-ol
-
Seeds of monocot (e.g., barnyard grass - Echinochloa crusgalli) and dicot (e.g., rape - Brassica napus) weeds[11]
-
Pots filled with a standard potting mix
-
Acetone and Tween-20 (surfactant)
-
Spray chamber
-
Greenhouse or growth chamber with controlled conditions
-
Commercial herbicide (e.g., Chlorsulfuron) as a positive control
Procedure:
Pre-emergence Application:
-
Sowing: Sow the seeds of the test weed species in pots at a uniform depth.
-
Treatment Solution: Prepare a series of concentrations of the test compound (e.g., 10, 50, 100, 200 g ai/ha) in a solution of acetone and water containing 0.1% Tween-20.
-
Application: Immediately after sowing, apply the treatment solutions uniformly to the soil surface using a spray chamber.
-
Growth Conditions: Place the pots in a greenhouse or growth chamber with controlled temperature, humidity, and light.
-
Evaluation: After 14-21 days, visually assess the percentage of weed control based on a scale of 0 (no effect) to 100 (complete kill) compared to an untreated control.
Post-emergence Application:
-
Plant Growth: Grow the test weed species in pots until they reach the 2-4 leaf stage.
-
Treatment Solution: Prepare the same series of concentrations as for the pre-emergence test.
-
Application: Apply the treatment solutions to the foliage of the weeds using a spray chamber, ensuring uniform coverage.
-
Growth Conditions: Return the pots to the greenhouse or growth chamber.
-
Evaluation: After 14-21 days, visually assess the percentage of weed control.
Table 2: Example Data Table for Herbicidal Activity
| Compound | Application | Rate (g ai/ha) | % Control (Barnyard Grass) | % Control (Rape) |
| 5-Chloro-4,6-dimethyl-pyrimidin-2-ol | Pre-emergence | 50 | ||
| 100 | ||||
| Post-emergence | 50 | |||
| 100 | ||||
| Chlorsulfuron (Positive Control) | Post-emergence | 50 |
dot
Caption: Workflow for pre- and post-emergence herbicidal screening.
Insecticidal Activity
Pyrimidine derivatives have been developed into successful insecticides, often targeting the nervous system of insects.[1][13][14]
Protocol 2.3.1: Larval Toxicity Assay against Aedes aegypti
This protocol assesses the larvicidal activity of 5-Chloro-4,6-dimethyl-pyrimidin-2-ol against the yellow fever mosquito, Aedes aegypti.[14]
Materials:
-
5-Chloro-4,6-dimethyl-pyrimidin-2-ol
-
Third-instar larvae of Aedes aegypti
-
Ethanol
-
Deionized water
-
24-well plates or beakers
-
Commercial insecticide (e.g., a pyrethroid) as a positive control
Procedure:
-
Stock Solution: Prepare a 1,000 µg/mL stock solution of the test compound in ethanol.
-
Test Solutions: Prepare a series of dilutions in deionized water to achieve final test concentrations (e.g., 0.1, 0.5, 1, 2, 5 µg/mL).
-
Larval Exposure: In each well of a 24-well plate or in a beaker, place 20-25 third-instar larvae in 10 mL of the respective test solution.
-
Controls: Include a negative control with deionized water and a solvent control with the corresponding concentration of ethanol. Also, include a positive control with the commercial insecticide.
-
Incubation: Maintain the larvae at 27 ± 2°C with a 12:12 hour light:dark photoperiod.
-
Mortality Assessment: After 24 and 48 hours, count the number of dead larvae. Larvae are considered dead if they are unable to move when gently prodded.
-
Data Analysis: Calculate the percentage mortality for each concentration, correcting for any control mortality using Abbott's formula.
-
LC50 Determination: Determine the lethal concentration for 50% of the population (LC50) using probit analysis.[10]
Table 3: Example Data Table for Insecticidal Activity
| Compound | Concentration (µg/mL) | % Mortality (24h) | % Mortality (48h) |
| 5-Chloro-4,6-dimethyl-pyrimidin-2-ol | 0.5 | ||
| 1 | |||
| 2 | |||
| 5 | |||
| Positive Control | 1 | ||
| Negative Control | 0 |
dot
Caption: Workflow for larvicidal activity screening.
Plant Growth Regulating Activity
Certain pyrimidine derivatives have been shown to influence plant growth and development, acting as analogues of plant hormones like auxins and cytokinins.[15][16]
Protocol 2.4.1: Seed Germination and Seedling Growth Assay
This protocol evaluates the effect of 5-Chloro-4,6-dimethyl-pyrimidin-2-ol on the germination and early growth of a model plant species.
Materials:
-
5-Chloro-4,6-dimethyl-pyrimidin-2-ol
-
Seeds of a model plant (e.g., wheat - Triticum aestivum)
-
Petri dishes with filter paper
-
Distilled water
-
Growth chamber with controlled light and temperature
-
Auxin (e.g., IAA) and cytokinin (e.g., kinetin) as positive controls
Procedure:
-
Test Solutions: Prepare a range of low concentrations of the test compound in distilled water (e.g., 10⁻⁵, 10⁻⁶, 10⁻⁷ M).
-
Seed Sterilization: Surface sterilize the seeds to prevent microbial contamination.
-
Germination Setup: Place a uniform number of seeds (e.g., 20) in each Petri dish on moistened filter paper.
-
Treatment: Add a fixed volume of the respective test solution to each Petri dish. Use distilled water for the negative control.
-
Incubation: Place the Petri dishes in a growth chamber under controlled conditions (e.g., 25°C, 16:8 hour light:dark cycle).
-
Data Collection:
-
After 3-5 days, count the number of germinated seeds to calculate the germination percentage.
-
After 7-10 days, measure the shoot length and root length of the seedlings.
-
Carefully remove the seedlings, dry them in an oven at 70°C, and measure their dry weight.
-
-
Data Analysis: Compare the germination percentage, shoot length, root length, and dry weight of the treated seedlings with the control group. Use statistical analysis (e.g., ANOVA) to determine significant differences.
Table 4: Example Data Table for Plant Growth Regulation
| Treatment | Concentration (M) | Germination (%) | Shoot Length (cm) | Root Length (cm) | Dry Weight (mg) |
| 5-Chloro-4,6-dimethyl-pyrimidin-2-ol | 10⁻⁷ | ||||
| 10⁻⁶ | |||||
| 10⁻⁵ | |||||
| IAA (Positive Control) | 10⁻⁶ | ||||
| Kinetin (Positive Control) | 10⁻⁶ | ||||
| Distilled Water (Control) | 0 |
dot
Caption: Workflow for plant growth regulation screening.
Causality Behind Experimental Choices
-
Choice of Bioassays: The selected assays (poison plate, pre/post-emergence, larval toxicity, and seedling growth) are standard, widely accepted primary screening methods in the agrochemical industry. They provide a cost-effective and relatively high-throughput way to identify promising lead compounds for further development.
-
Concentration Ranges: The proposed concentration ranges are typical for initial screening and are designed to identify compounds with significant biological activity. The use of a logarithmic scale allows for the efficient determination of dose-response relationships.
-
Positive Controls: The inclusion of commercial pesticides as positive controls is crucial for validating the experimental setup and provides a benchmark against which to compare the activity of the test compound.
-
Model Organisms: The chosen test organisms (phytopathogenic fungi, common weeds, a model insect vector, and a major crop plant) are relevant to major challenges in agriculture and allow for a broad assessment of the compound's potential utility.
Self-Validating Systems and Trustworthiness
Each protocol is designed to be a self-validating system through the inclusion of both positive and negative controls. Consistent and expected results from these controls are necessary to ensure the reliability of the data obtained for the test compound. Replicating each experiment (typically in triplicate) and performing statistical analysis are essential for establishing the trustworthiness of the findings.
References
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrimidine derivatives in discovery of pesticides: A review [html.rhhz.net]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety [frontiersin.org]
- 7. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives | MDPI [mdpi.com]
- 8. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Novel Pyrimidine Derivatives Bearing a 1,3,4-Thiadiazole Skeleton: Design, Synthesis, and Antifungal Activity [frontiersin.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. tandfonline.com [tandfonline.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and insecticidal activity of novel pyrimidine derivatives containing urea pharmacophore against Aedes aegypti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. botanyjournals.com [botanyjournals.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Chloro-4,6-dimethyl-pyrimidin-2-ol
Welcome to the technical support center for the synthesis of 5-Chloro-4,6-dimethyl-pyrimidin-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important chemical intermediate. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to ensure your success.
Synthesis Overview: The Chlorination Challenge
The synthesis of 5-Chloro-4,6-dimethyl-pyrimidin-2-ol typically involves the direct chlorination of the parent compound, 4,6-dimethyl-pyrimidin-2-ol. The primary challenge lies in achieving selective electrophilic substitution at the electron-rich C5 position of the pyrimidine ring while avoiding unwanted side reactions, particularly the chlorination of the hydroxyl group at the C2 position.
The most common and effective method for this transformation is the Vilsmeier-Haack reaction, which utilizes a potent electrophile known as the Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF).[1][2] This reagent is highly effective for activating electron-rich heterocyclic systems towards substitution.[3]
Core Reaction Mechanism
The reaction proceeds via the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion), which is then attacked by the pyrimidine ring. Subsequent hydrolysis of the intermediate yields the chlorinated product.
Sources
Part 1: Frequently Asked Questions (Troubleshooting Causality)
Welcome to the Technical Support Center for Pyrimidine Functionalization. As a Senior Application Scientist, I frequently consult with researchers who are struggling with the chemoselectivity and regioselectivity of pyrimidine scaffolds.
The presence of multiple nucleophilic nitrogen atoms in pyrimidines (such as uracil, thymine, and 2-aminopyrimidine derivatives) makes direct alkylation notoriously difficult. Standard SN2 conditions using alkyl halides and strong bases almost universally result in a frustrating mixture of mono-alkylated and N,N-dialkylated products.
This guide is designed to move your chemistry away from brute-force empirical screening and toward rational, mechanistically driven experimental design.
Q1: Why does direct alkylation of pyrimidines almost always result in N,N-dialkylation? The core issue is thermodynamic vs. kinetic control combined with the electronic nature of the pyrimidine ring. In substrates like uracil, the N1 and N3 protons have similar pKa values. When you deprotonate and mono-alkylate one nitrogen, the newly attached alkyl group acts as an electron-donating group. This inductively increases the nucleophilicity of the remaining unalkylated nitrogen. Consequently, the rate of the second alkylation ( k2 ) often exceeds the rate of the first ( k1 ), making it mathematically impossible to isolate the mono-alkylated product in high yield using standard basic conditions.
Q2: Can I control regioselectivity and prevent over-alkylation simply by tuning the solvent and base? Yes, but it requires understanding ion pairing. The choice of solvent dictates whether the deprotonated pyrimidine exists as a Tight Ion Pair (TIP) or a Solvent-Separated Ion Pair (SIP)[1].
-
In highly polar, aprotic solvents like DMF or DMSO, the alkali metal cation (e.g., K⁺ or Na⁺) is strongly solvated. This leaves a "naked," highly reactive pyrimidine anion that rapidly dialkylates.
-
In less polar solvents like THF, the metal cation remains coordinated to the pyrimidine nitrogens (TIP), which sterically shields specific sites and can direct mono-alkylation[2].
Q3: What is the most reliable method for strict N1-monoalkylation of uracil and thymine? The Mitsunobu reaction is the gold standard for avoiding N,N-dialkylation in uracil derivatives[3]. The causality lies in steric hindrance. The bulky triphenylphosphonium betaine intermediate provides immense steric shielding, completely blocking the second nitrogen from reacting. Furthermore, the pKa of the pronucleophile (uracil N1, pKa ~9.5) perfectly matches the optimal Mitsunobu operational window (pKa < 11), ensuring strict mono-alkylation[4].
Q4: How do I selectively mono-alkylate the exocyclic amine of 2-aminopyrimidines without touching the ring nitrogens? Direct alkylation with alkyl halides will almost always hit the more basic endocyclic ring nitrogens. To strictly target the exocyclic amine and stop at mono-alkylation, use the Borrowing Hydrogen (BH) methodology [5]. This catalytic process uses alcohols instead of alkyl halides. The catalyst temporarily oxidizes the alcohol to an aldehyde, which condenses with the exocyclic amine to form an imine. Because an imine cannot form on the endocyclic tertiary nitrogens without breaking aromaticity, the reaction is 100% chemoselective. The imine is then reduced to the mono-alkylated amine.
Part 2: Data Visualization & Workflow Selection
Table 1: Solvent and Base Effects on Pyrimidine Alkylation Selectivity
Quantitative summary of reaction conditions and their mechanistic outcomes based on literature standards.
| Base / Solvent | Ion Pair State | Primary Product Outcome | Mechanistic Causality |
| NaHMDS / THF | Tight Ion Pair (TIP) | N2-Alkylation (8:1 ratio) | Sodium coordinates with N1 and N7, directing the electrophile strictly to N2. |
| NaHMDS / DMSO | Solvent-Separated Ion Pair (SIP) | N1-Alkylation (4:1 ratio) | Highly polar DMSO solvates the cation, leaving a naked anion where N1 is the most thermodynamically stable site. |
| K₂CO₃ / DMF | Free Anion | N,N-Dialkylation (Mixture) | Strong solvation of K⁺ makes both nitrogens highly reactive; lack of steric shielding leads to over-alkylation. |
| PPh₃, DIAD / THF | Phosphonium Betaine | Strict N1-Monoalkylation | Extreme steric bulk of the Mitsunobu intermediate physically prevents secondary alkylation. |
Workflow Decision Tree
Decision tree for selecting the optimal pyrimidine mono-alkylation strategy.
Part 3: Validated Experimental Protocols
Protocol A: Strict N1-Monoalkylation of Uracil via Mitsunobu Reaction
This protocol utilizes steric bulk and pKa matching to completely suppress N,N-dialkylation.
1. Reagent Preparation:
-
To an oven-dried, argon-purged round-bottom flask, add Uracil (1.0 eq), the desired primary or secondary alcohol (1.1 eq), and Triphenylphosphine (PPh₃, 1.2 eq).
-
Suspend the mixture in anhydrous THF (0.2 M concentration). Note: Uracil may not fully dissolve initially; it will go into solution as the betaine forms.
2. Activation (Critical Step):
-
Cool the reaction flask to 0 °C using an ice bath.
-
Add Diisopropyl azodicarboxylate (DIAD, 1.2 eq) dropwise over 15 minutes.
-
Causality: Slow addition at 0 °C is critical. It controls the exothermic formation of the highly reactive phosphonium betaine and prevents the premature reduction of DIAD into its unreactive hydrazine byproduct.
3. Reaction & Self-Validation:
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.
-
Validation: Monitor by TLC (typically 5-10% MeOH in DCM). The uracil spot should disappear, replaced by a single, higher Rf spot (N1-monoalkylated product). No lower Rf dialkylated streaking should be present.
4. Workup & Purification:
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the crude residue with cold diethyl ether (0 °C). Causality: Triphenylphosphine oxide (TPPO) is highly insoluble in cold ether and will precipitate out, allowing you to remove the bulk of the byproduct via simple filtration.
-
Purify the filtrate via silica gel flash chromatography.
Protocol B: Selective Mono-N-alkylation of 2-Aminopyrimidine via Borrowing Hydrogen
This protocol leverages transition metal catalysis to ensure 100% chemoselectivity for the exocyclic amine.
Mechanistic pathway of Borrowing Hydrogen for selective mono-alkylation.
1. Reaction Setup:
-
In a thick-walled Schlenk tube, combine 2-aminopyrimidine (1.0 eq), the desired alcohol (1.2 eq), a Cobalt or Nickel pincer catalyst (e.g., Co-complex, 1-4 mol%), and Potassium tert-butoxide (KOtBu, 0.5 eq).
-
Add anhydrous toluene (0.5 M).
2. Inert Atmosphere (Critical Step):
-
Subject the mixture to three freeze-pump-thaw cycles and backfill with Argon.
-
Causality: Transition metal catalysts in the borrowing hydrogen cycle are highly sensitive to oxygen. O₂ will irreversibly oxidize the active metal center, killing the catalytic cycle and leaving unreacted starting material.
3. Heating & Reaction:
-
Seal the Schlenk tube and heat in a pre-equilibrated oil bath at 130 °C for 24 hours.
4. Workup & Purification:
-
Cool the reaction to room temperature.
-
Validation: Dilute with ethyl acetate and filter the mixture through a short pad of Celite. This self-validates the removal of the metal catalyst, which would otherwise streak during chromatography and contaminate NMR spectra.
-
Concentrate the filtrate and purify via column chromatography to isolate the pure mono-alkylated 2-aminopyrimidine.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions, Including Pyrazolo[3,4- d]pyrimidines, Purines, [1,2,3]Triazolo[4,5]pyridines, and Related Deaza-Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Navigating Regioselectivity in Pyrimidine Substitution: A Technical Support Guide
Welcome to the Technical Support Center for managing reaction temperature in selective pyrimidine substitutions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered in the laboratory. Here, we move beyond simple protocols to explain the why behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: I'm observing a mixture of C2 and C4 substituted products in my reaction with a 2,4-dichloropyrimidine. Why is C4 substitution generally favored, and what might be causing my lack of selectivity?
A1: The C4 position of a pyrimidine ring is inherently more electron-deficient than the C2 position, making it more susceptible to nucleophilic attack.[1][2] This is a fundamental principle of pyrimidine reactivity. However, several factors can lead to a loss of selectivity:
-
Steric Hindrance: Bulky substituents at the C5 position can impede the approach of a nucleophile to the C4 position, which may increase the amount of C2 substitution.[1]
-
Electronic Effects: Electron-donating groups at the C6 position can increase the nucleophilicity of the adjacent nitrogen, favoring C2-amination. Conversely, electron-withdrawing groups at the C5 position tend to direct substitution to the C4 position.[1]
-
Nucleophile Choice: The nature of your nucleophile is critical. For instance, tertiary amines have been shown to favor C2-amination, while primary and secondary amines generally favor the C4 position, although this is substrate-dependent.[1]
-
Reaction Conditions: Temperature, solvent, and reaction time are crucial. Higher temperatures can sometimes lead to a mixture of products by providing enough energy to overcome the activation barrier for the less favored pathway.[1][2]
Q2: What is the fundamental difference between kinetic and thermodynamic control in the context of pyrimidine substitution, and how does temperature influence this?
A2: In reactions with multiple possible products, the outcome can be governed by either kinetics or thermodynamics.[3]
-
Kinetic Control: At lower temperatures, the reaction is often under kinetic control. This means the major product will be the one that forms the fastest, i.e., the one with the lowest activation energy.[4] This is not always the most stable product.
-
Thermodynamic Control: At higher temperatures, the reaction becomes reversible. This allows the system to reach equilibrium, and the major product will be the most thermodynamically stable one, which has the lowest Gibbs free energy.[4]
Temperature is the primary lever to switch between these two regimes. Lower temperatures favor the kinetic product, while higher temperatures allow for the formation of the more stable thermodynamic product.[5]
Q3: My reaction is sluggish and giving low yields. Can I just increase the temperature indefinitely?
A3: While increasing the temperature can improve reaction rates, it's not a universal solution and can lead to several issues.[2][6] Excessive heat can cause the decomposition of starting materials, reagents, or the desired product.[2] It can also lead to a loss of selectivity, as mentioned above, by favoring the formation of undesired byproducts. A systematic approach to optimizing the temperature is recommended, often in increments of 10-20°C, while closely monitoring the reaction by TLC or LC-MS.[7]
Q4: How does solvent choice interact with temperature to affect my reaction's selectivity?
A4: Solvent polarity can significantly influence reaction rates and selectivity.[8][9] Polar solvents can stabilize charged intermediates formed during nucleophilic aromatic substitution (SNAr), potentially lowering the activation energy.[10] The interplay between solvent and temperature is complex; a solvent that gives good selectivity at room temperature might not perform as well at elevated temperatures.[11] Therefore, solvent screening should be an integral part of your reaction optimization, alongside temperature adjustments.
Troubleshooting Guides
Problem 1: Poor Regioselectivity in the Substitution of Dihalopyrimidines
Symptoms: Your reaction is producing a mixture of C2 and C4 substituted isomers, or the undesired isomer is the major product.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Reaction is under thermodynamic control, favoring the undesired isomer. | Try running the reaction at a lower temperature (e.g., 0 °C or room temperature) to favor the kinetically controlled product.[5] |
| The chosen nucleophile has an intrinsic preference for the undesired position. | If aiming for C4-selectivity with an amine, ensure you are using a primary or secondary amine. For C2-selectivity, consider a tertiary amine.[1] |
| Steric or electronic factors on the pyrimidine ring are overriding the inherent C4 preference. | Analyze your substrate. If a bulky C5 group is present, you may need to accept lower C4 selectivity or explore alternative synthetic routes. |
| The solvent is not optimal for the desired selectivity. | Screen a range of solvents with varying polarities (e.g., THF, DMF, acetonitrile, dioxane).[1] |
-
Setup: Prepare multiple reaction vials with identical amounts of your 2,4-dihalopyrimidine, nucleophile (1.0-1.2 equivalents), base (if required), and solvent.
-
Temperature Gradient: Place the vials in separate heating blocks or baths set to a range of temperatures (e.g., 0 °C, 25 °C, 50 °C, 80 °C).
-
Monitoring: After a set time (e.g., 2 hours), take an aliquot from each reaction and quench it.
-
Analysis: Analyze the product ratio in each aliquot using LC-MS or ¹H NMR.
-
Optimization: Based on the results, you can narrow the temperature range for further optimization or select the optimal temperature for a larger scale reaction.
Problem 2: Reaction Stalls or Results in Low Yield
Symptoms: The reaction does not proceed to completion, or the yield of the desired product is unacceptably low.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Insufficient thermal energy. | Gradually increase the reaction temperature in 10-20 °C increments, monitoring for product formation and decomposition.[7] |
| Decomposition of starting material or product at the current temperature. | If decomposition is observed, lower the reaction temperature and consider a longer reaction time. |
| Poor solubility of reactants. | Choose a solvent that better solubilizes all reaction components at the desired temperature.[2] |
| Catalyst (if used) is not active at the current temperature. | Some catalysts require a specific temperature range for optimal activity. Consult the literature for your specific catalytic system. |
Visualizing Reaction Pathways
Understanding the energy landscape of your reaction is key to controlling its outcome. The following diagrams illustrate the concepts of kinetic and thermodynamic control.
Caption: Energy profile illustrating kinetic vs. thermodynamic pathways.
Caption: Troubleshooting workflow for poor regioselectivity.
References
- Benchchem. (n.d.). Technical Support Center: Improving Regioselectivity in Pyrimidine Substitution Reactions.
- Benchchem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis.
- Selective Synthesis of Substituted Pyridines and Pyrimidines through Cascade Annulation of Isopropene Derivatives. (2022). ACS Publications.
- ECHEMI. (n.d.). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?
- Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017).
- The effect of different solvent and temperature on the reaction. (n.d.). ResearchGate.
-
Effects of solvents on the aromaticity and thermodynamic properties of azacalix[2]arene[2]pyrimidines: A computational study. (2025). European Journal of Chemistry. Retrieved from
- Benchchem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution on 4,5-Dibromo-2-methylpyridazin-3-one.
- Solvent Effects on the Formation of Ground-State Twisted Intermediate during Electronic Relaxation of Pyrimidine Nucleobases. (2025). Journal of the American Chemical Society.
- Benchchem. (n.d.). Optimization of reaction conditions for the synthesis of pyrimidine derivatives.
- Kinetic vs. Thermodynamic Control in Reactions. (n.d.). Scribd.
- 14.3: Kinetic vs. Thermodynamic Control of Reactions. (2024). Chemistry LibreTexts.
- Thermodynamic and kinetic reaction control. (n.d.). Wikipedia.
- Kinetic Control Versus Thermodynamic Control Of A Reaction. (n.d.). Jack Westin.
- Benchchem. (n.d.). A Researcher's Guide to Kinetic vs. Thermodynamic Control in Chemical Reactions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Effects of solvents on the aromaticity and thermodynamic properties of azacalix[2]arene[2]pyrimidines: A computational study | European Journal of Chemistry [eurjchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Cross-Coupling with Chloropyrimidines
From the Desk of the Senior Application Scientist
Welcome to the technical support center for cross-coupling reactions involving chloropyrimidine substrates. As a core scaffold in numerous pharmaceuticals and biologically active compounds, the effective functionalization of pyrimidines is paramount in modern drug development. However, the inherent electronic properties and reduced reactivity of the C-Cl bond compared to its bromide or iodide counterparts present unique challenges for the synthetic chemist.[1]
This guide is structured to provide direct, actionable advice. We will move from high-level strategic questions in our FAQ section to specific, problem-oriented solutions in the Troubleshooting Guide. Our goal is to equip you not just with protocols, but with the underlying chemical logic to make informed decisions in your own experiments.
Frequently Asked Questions (FAQs)
Q1: Why are chloropyrimidines considered challenging substrates for cross-coupling reactions?
A1: The primary difficulty lies in the strength and low reactivity of the carbon-chlorine (C-Cl) bond. In palladium-catalyzed cross-coupling, the first and often rate-limiting step is the oxidative addition of the aryl halide to the Pd(0) catalyst.[2] The C-Cl bond is significantly stronger than C-Br or C-I bonds, requiring a more active catalyst system to facilitate this crucial step.[3] Furthermore, the Lewis basic nitrogen atoms within the pyrimidine ring can coordinate to the palladium center, potentially inhibiting or deactivating the catalyst.[3] These factors necessitate carefully optimized conditions, including highly active ligands, appropriate bases, and often higher reaction temperatures.[3]
Q2: Which cross-coupling reaction should I choose for my chloropyrimidine: Suzuki, Buchwald-Hartwig, or Sonogashira?
A2: The choice is dictated by the bond you intend to form:
-
Suzuki-Miyaura Coupling: This is the ideal choice for forming new carbon-carbon (C-C) bonds. It is highly versatile for coupling with a wide range of aryl, heteroaryl, or vinyl boronic acids and their derivatives.[4]
-
Buchwald-Hartwig Amination: This is the premier method for forming carbon-nitrogen (C-N) bonds. It allows for the coupling of a vast array of primary and secondary amines, anilines, and other N-nucleophiles with the chloropyrimidine core.[4][5]
-
Sonogashira Coupling: This reaction is specifically used to form carbon-carbon triple bonds by coupling the chloropyrimidine with a terminal alkyne.[4][6]
Each of these named reactions requires a distinct set of optimized conditions, particularly concerning the catalyst, ligand, and base.
Q3: How do I select the right palladium catalyst and ligand for my chloropyrimidine substrate?
A3: This is the most critical decision for a successful reaction. The key is to use a catalytic system that is active enough to cleave the C-Cl bond.
-
For Suzuki & Buchwald-Hartwig Reactions: Standard catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can work but often require high catalyst loadings (up to 5 mol%) and elevated temperatures.[1][7] Superior results are consistently achieved with systems that generate a more electron-rich and sterically hindered palladium center. This is accomplished by combining a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand.[4][8]
-
For Sonogashira Reactions: The classic system involves a palladium catalyst like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ in conjunction with a copper(I) co-catalyst (e.g., CuI).[4][9] Copper-free conditions have also been developed, which can be advantageous for preventing side reactions.[4]
-
For Regioselectivity: In di- or tri-chlorinated pyrimidines, ligand choice can be a powerful tool to control which position reacts. For example, while most catalysts favor reaction at the C4 position of 2,4-dichloropyrimidine, bulky N-heterocyclic carbene (NHC) ligands have been shown to uniquely favor C2-selective C-S coupling.[10][11]
Q4: What is the role of the base and solvent, and how do I choose them?
A4: The base and solvent are not passive components; they are integral to the catalytic cycle and must be chosen carefully.
-
Base: The base's primary role in Suzuki coupling is to activate the boronic acid, forming a more nucleophilic "ate" complex required for the transmetalation step.[12] For Buchwald-Hartwig amination, a strong, non-nucleophilic base is needed to deprotonate the amine.
-
Suzuki: Inorganic bases like potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃) are excellent starting points.[9]
-
Buchwald-Hartwig: A strong base like sodium tert-butoxide (NaOtBu) is most common and effective.[2][4] If your substrate is base-sensitive, weaker bases can be tried, but this will likely demand a more potent catalyst system.[2]
-
-
Solvent: The solvent must solubilize all reaction components.
-
Suzuki: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, THF) with water is frequently used to dissolve both the organic substrates and the inorganic base.[9][13]
-
Buchwald-Hartwig & Sonogashira: Anhydrous polar aprotic solvents like 1,4-dioxane, toluene, or DMF are typically employed.[2][4] It is critical to use dry, degassed solvents, as water and oxygen can deactivate the catalyst.[2][14]
-
Troubleshooting Guide
Problem: My reaction shows low or no conversion to the desired product.
This is the most common issue when working with less reactive chloropyrimidines. A systematic approach is required to diagnose the root cause.
-
Potential Cause 1: Inactive Catalyst System. The oxidative addition of the C-Cl bond is likely the bottleneck.
-
Recommended Solution: Your catalyst may not be active enough. If you are using a simple catalyst like Pd(PPh₃)₄, switch to a more powerful, modern system. Combine a palladium precursor (e.g., Pd₂(dba)₃) with a bulky, electron-rich phosphine ligand like XPhos, SPhos, or P(t-Bu)₃.[4][8] These ligands are specifically designed to activate C-Cl bonds. Consider using a pre-formed Pd(II) precatalyst (e.g., XPhos-Pd-G3), which can provide more reliable activation to the active Pd(0) species.[2][9]
-
-
Potential Cause 2: Sub-optimal Reaction Conditions.
-
Recommended Solution: Chloropyrimidine couplings often require more forcing conditions. Increase the reaction temperature in increments of 10-20 °C, typically in the range of 80-120 °C.[4] Microwave irradiation can also be highly effective, often reducing reaction times dramatically and improving yields.[7][12][13]
-
-
Potential Cause 3: Catalyst Deactivation.
-
Recommended Solution: Palladium(0) catalysts are sensitive to oxygen.[14] Ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). Use solvents that have been thoroughly degassed by sparging with an inert gas or by several freeze-pump-thaw cycles.[13][14] Phosphine ligands themselves can be oxidized if not stored and handled properly.[14]
-
-
Potential Cause 4: Inappropriate Base.
Problem: I am observing significant side product formation (e.g., hydrodehalogenation or protodeboronation).
Side reactions compete with your desired product formation and indicate an imbalance in the catalytic cycle.
-
Potential Cause 1: Protodeboronation (Suzuki Reaction). This is the hydrolysis of the boronic acid's C-B bond, replacing it with a C-H bond and consuming your nucleophile.[13] It is often exacerbated by high temperatures and excess water or base.[13][15]
-
Recommended Solution: Always use fresh, high-purity boronic acid; store it in a cool, dark, and dry place.[13] Avoid unnecessarily high temperatures. If the problem persists, you can try using boronic esters (e.g., pinacol esters), which are often more stable.
-
-
Potential Cause 2: Hydrodehalogenation. This is the replacement of the chlorine atom on your pyrimidine with a hydrogen atom. It can occur when the reductive elimination step is slow, allowing for competing pathways.[2]
-
Recommended Solution: This often points to a sub-optimal ligand. A different bulky phosphine ligand may better facilitate the desired reductive elimination. Also, ensure your reaction conditions are strictly anhydrous, as trace water can be a proton source.[2]
-
-
Potential Cause 3: Catalyst Decomposition (Formation of Palladium Black).
-
Recommended Solution: The formation of a black precipitate indicates that the Pd(0) catalyst has aggregated and fallen out of the catalytic cycle. This is often due to ligand degradation or an insufficient ligand-to-palladium ratio. Ensure you are using the correct stoichiometry of ligand to palladium (often 2:1 or 4:1 for monodentate ligands with a Pd(0) source like Pd₂(dba)₃).[4] A more robust, sterically shielding ligand can also prevent this decomposition.
-
Problem: I am using a dichloropyrimidine and getting a mixture of products or reaction at the wrong position.
Regioselectivity is a common challenge with multi-halogenated heterocycles.
-
Potential Cause: Inherent Reactivity. For 2,4-dichloropyrimidine, the C4 position is generally more electron-deficient and thus more susceptible to oxidative addition than the C2 position.[7] Most standard catalyst systems will preferentially yield the C4-coupled product.[10]
-
Recommended Solution for C4-Selectivity: Standard conditions (e.g., Pd(PPh₃)₄ or a Pd/XPhos system) will typically favor the C4 position. You can often achieve high selectivity by using one equivalent of the coupling partner at a controlled temperature.[7]
-
Recommended Solution for C2-Selectivity: This is a significant challenge. While substrate modifications (e.g., adding a bulky group at the C5 position) can sterically direct the reaction to C2, this is not always feasible.[7] Recent advances have shown that specific catalyst systems, such as those using bulky N-heterocyclic carbene (NHC) ligands (e.g., IPent), can invert the conventional selectivity and provide C2-coupled products, particularly in C-S couplings.[10][11] This represents a frontier in catalyst design and may require specialized screening.
-
Data Presentation & Selection Guides
Table 1: Catalyst & Ligand Screening for Suzuki Coupling of 2,4-Dichloropyrimidine
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Notes | Source |
| Pd(PPh₃)₄ | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 71 | A common but often sub-optimal starting point. | [1][7] |
| Pd₂(dba)₃ | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | <5 | Inefficient without an appropriate activating ligand. | [13] |
| PEPPSI-IPr | - | K₃PO₄ | 1,4-Dioxane | 80 | High | An effective N-heterocyclic carbene (NHC) based pre-catalyst. | [1] |
| Pd₂(dba)₃ | P(t-Bu)₃ | KF (spray-dried) | THF | 50 | Moderate | Demonstrates efficacy of bulky phosphine ligands under anhydrous conditions. | [8] |
| Pd(dppf)Cl₂ | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 70 | The wide bite-angle of the dppf ligand can promote reductive elimination. | [7] |
Note: Yields are highly substrate-dependent and these conditions serve as a starting point for optimization.
Visualized Workflows and Mechanisms
General Catalytic Cycle for Suzuki-Miyaura Coupling
This diagram illustrates the key steps involved in the palladium-catalyzed Suzuki-Miyaura reaction, a fundamental transformation for C-C bond formation with chloropyrimidines.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[12]
Troubleshooting Workflow for Low Conversion
A logical decision tree to diagnose and solve low-yield cross-coupling reactions with chloropyrimidines.
Caption: A decision-making workflow for troubleshooting low-yield reactions.
Experimental Protocols
Representative Protocol: Suzuki-Miyaura Coupling of a Chloropyrimidine
This protocol is a generalized starting point adapted from multiple sources and should be optimized for your specific substrates.[12][13][16]
Materials:
-
Chloropyrimidine derivative (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium source (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine Ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v), degassed
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add the chloropyrimidine (1.0 equiv), arylboronic acid (1.2 equiv), and base (2.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium source (e.g., Pd₂(dba)₃) and the phosphine ligand (e.g., XPhos).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[9][13]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O) via syringe. The total volume should be sufficient to create a 0.1-0.2 M solution with respect to the limiting reagent.
-
Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (a good starting point is 80–100 °C) and stir vigorously.[4]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
References
- A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines. (2025). Benchchem.
- Troubleshooting low yield in Suzuki coupling of chloropyrimidines. (2025). Benchchem.
- Application Notes and Protocols: Suzuki Coupling Reactions with 4-Chloropyrimidines. (2025). Benchchem.
- Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of 5-(Bromomethyl)-2-chloropyrimidine. (2025). Benchchem.
- troubleshooting failed Suzuki coupling with 3-(2-Chloropyrimidin-4-yl)benzoic acid. (2025). Benchchem.
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021). MDPI.
- Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. (2025). Benchchem.
- Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. (2022). organic-chemistry.org.
- Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines. (2025). Benchchem.
- How to avoid byproduct formation in Suzuki reactions of chloropyridines. (2025). Benchchem.
- Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. (2022). Royal Society of Chemistry.
- C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. (2026). PMC.
- Suzuki Cross-Coupling of Solid-Supported Chloropyrimidines with Arylboronic Acids. (2003).
- Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. (2025). Benchchem.
- Buchwald Phosphine Ligands. Sigma-Aldrich.
- Sonogashira coupling. Wikipedia.
- Buchwald–Hartwig amin
- One-pot Double Suzuki Couplings of Dichloropyrimidines. (2010). PMC.
- Application Notes and Protocols for Suzuki Coupling Reactions with 5-(Bromomethyl)-2-chloropyrimidine. (2025). Benchchem.
- Efficient Pd-Catalyzed Amination of Heteroaryl Halides. (2005).
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (2022). Synlett.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
SAR Comparison Guide: 5-Chloro-4,6-dimethyl-pyrimidin-2-ol Analogs in Drug Discovery
Executive Summary
In modern medicinal chemistry, the 5-chloro-4,6-dimethyl-pyrimidin-2-ol (and its tautomeric/heterocyclic derivatives) serves as a highly privileged building block. When incorporated into drug scaffolds—such as pyrimidines, thienopyrimidines, and thienopyridines—this specific substitution pattern imparts unique physicochemical properties.
As an Application Scientist, I frequently evaluate how specific structural motifs influence target affinity and pharmacokinetics. The 4,6-dimethyl groups provide critical steric bulk that restricts the conformation of adjacent functional groups (e.g., locking amides into a coplanar bioactive state) while shielding the core from metabolic oxidation. Simultaneously, the 5-chloro substituent enhances lipophilicity (LogP) and enables halogen bonding within hydrophobic target pockets.
This guide objectively compares the structure-activity relationship (SAR) performance of 5-chloro-4,6-dimethyl analogs against alternative substitution patterns across two distinct therapeutic domains: M4 Muscarinic Receptor Positive Allosteric Modulators (PAMs) and IKK-β Kinase Inhibitors .
Comparative SAR: M4 Muscarinic Receptor PAMs (Schizophrenia Models)
Mechanistic Rationale
The development of M4 PAMs (such as ML253 and LY2033298) for the treatment of schizophrenia relies heavily on optimizing allosteric binding to potentiate acetylcholine (ACh) efficacy. Early scaffolds like ML108 utilized a 4,6-dimethyl substitution but suffered from moderate potency and severe species bias (active in humans, inactive in rats)[1].
The incorporation of the 5-chloro substituent into the 4,6-dimethyl core was a watershed moment. The 5-chloro group occupies a deep lipophilic sub-pocket in the M4 allosteric site, while the 4,6-dimethyl groups sterically force the adjacent 3-amino and 2-carboxamide groups into a rigid, hydrogen-bond-ready conformation[2].
Performance Data
As shown in Table 1, the transition from a des-chloro (ML108) to a 5-chloro-4,6-dimethyl analog (ML253) resulted in a >10-fold increase in human M4 potency and completely rescued rat M4 activity, enabling preclinical in vivo efficacy[1].
| Compound / Scaffold | Core Substitution Pattern | Human M4 EC₅₀ (nM) | Rat M4 EC₅₀ (nM) | SAR Implication & Performance |
| ML108 | 4,6-dimethyl (des-chloro) | ~600 | >10,000 | Baseline activity; severe species bias limits in vivo utility. |
| Intermediate 1 | 5-chloro-4,6-dimethyl | 107 | N/A | 5.6x potency boost; validates the lipophilic pocket hypothesis. |
| ML253 | 5-chloro-4,6-dimethyl | 56 | 176 | Optimal potency; overcomes species bias; high CNS penetrance. |
| VU6008677 | 8-chloro-7,9-dimethyl (Tricyclic) | < 50 | < 100 | Scaffold hop maintaining the Cl/di-Me spatial arrangement[3]. |
Comparative SAR: IKK-β Kinase Inhibitors (Inflammation & Cancer)
Mechanistic Rationale
While the 5-chloro-4,6-dimethyl motif is highly synergistic in expansive allosteric pockets, its performance in sterically constrained orthosteric sites—such as the ATP-binding hinge region of kinases—tells a different story.
In the development of thienopyridine-class IKK-β inhibitors, the basic scaffold requires precise hydrogen bonding with the kinase hinge. While the 4,6-dimethyl substitution (Analogs 37/38) is well-tolerated and improves hydrophobic packing, the addition of the 5-chloro group (Compound 39) creates a severe steric clash with the protein backbone[4].
Performance Data
Table 2 illustrates the stark contrast in how this building block performs in a kinase orthosteric site compared to a GPCR allosteric site.
| Compound | Substitution Pattern | IKK-β IC₅₀ (μM) | SAR Implication & Performance |
| Scaffold 36 | Unsubstituted | Active | Baseline hinge-binding activity[4]. |
| Analog 37/38 | 4,6-dimethyl | Preferred | Favorable hydrophobic packing; maintains H-bond geometry. |
| Compound 39 | 5-chloro-4,6-dimethyl | Inactive | Trisubstitution causes fatal steric clash in the ATP pocket[4]. |
Key Takeaway: The 5-chloro-4,6-dimethyl motif is a powerful driver of potency for allosteric modulators but acts as a negative design element (steric excluder) for tightly constrained kinase orthosteric sites.
Experimental Workflows & Protocols
To utilize 5-chloro-4,6-dimethyl-pyrimidin-2-ol in SAR studies, it must first be converted into a reactive electrophile (e.g., 5-chloro-2-chloro-4,6-dimethylpyrimidine) for downstream S_NAr or cross-coupling reactions. The following self-validating protocol ensures high-yield conversion while suppressing acid-catalyzed degradation[5].
Protocol: Synthesis of 5-Chloro-2-chloro-4,6-dimethylpyrimidine
Causality Note: Phosphorus oxychloride (POCl₃) acts as both the chlorinating agent and solvent. The addition of N,N-diethylaniline (Et₂NPh) is critical; it accelerates the formation of the Vilsmeier-Haack-type intermediate and neutralizes the generated HCl, driving the reaction to completion without degrading the pyrimidine core.
-
Reagent Preparation: Charge a dry, argon-purged round-bottom flask with 5-chloro-4,6-dimethyl-pyrimidin-2-ol (1.0 eq, e.g., 992 mg, 6.26 mmol).
-
Activation: Slowly add POCl₃ (3.8 eq, 2.22 mL, 23.77 mmol) at room temperature. The suspension will begin to dissolve.
-
Base Addition: Dropwise, add N,N-diethylaniline (0.75 eq, 0.75 mL, 4.69 mmol). Caution: Exothermic reaction.
-
Thermal Cyclization: Heat the reaction mixture to 125 °C under reflux for 2 to 4 hours. Monitor completion via TLC or LC-MS (aliquots quenched in MeOH).
-
Quenching & Workup: Cool the mixture to 0 °C. Carefully quench by the dropwise addition of ice-cold H₂O, followed by dilution with diethyl ether (Et₂O).
-
Purification: Wash the organic layer twice with 2N aqueous NaOH to remove residual phosphoric acids and unreacted starting material. Dry over MgSO₄, filter, and concentrate under reduced pressure to yield the reactive 2-chloro intermediate[5].
Visualizations
Chemical Synthesis Workflow
Workflow for synthesizing bioactive analogs from 5-chloro-4,6-dimethyl-pyrimidin-2-ol.
M4 PAM Mechanism of Action
Mechanism of action for M4 PAMs in modulating cholinergic and dopaminergic signaling.
References
-
Chai et al. (2019). Orexin-2 Antagonists: SAR Leading to Clinical Candidate. United States Patent. Available at: 6
-
RSC Publishing (MedChemComm). Structure activity relationships (SAR) of thienopyridine and thienopyrimidine analogues. Available at: 2
-
Engers et al. (2012). Discovery of a selective M4 positive allosteric modulator based on the 3-amino-thieno[2,3-b]pyridine-2-carboxamide scaffold: development of ML253. PMC - NIH. Available at: 1
-
ACS Publications (2006). Evolution of the Thienopyridine Class of Inhibitors of IκB Kinase-β: Part I: Hit-to-Lead Strategies. Journal of Medicinal Chemistry. Available at: 4
-
Capstick et al. (2024). Discovery of VU6008677: A Structurally Distinct Tricyclic M4 Positive Allosteric Modulator with Improved CYP450 Profile. ACS Medicinal Chemistry Letters. Available at: 7
Sources
- 1. Discovery of a selective M4 positive allosteric modulator based on the 3-amino-thieno[2,3-b]pyridine-2-carboxamide scaffold: development of ML253, a potent and brain penetrant compound that is active in a preclinical model of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to the Biological Activity Screening of Novel Pyrimidine Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of the Pyrimidine Scaffold in Drug Discovery
The pyrimidine nucleus, a fundamental six-membered heterocyclic motif, is a cornerstone of medicinal chemistry. Its prevalence in nature, forming the backbone of nucleobases like cytosine, thymine, and uracil, underscores its inherent biocompatibility and strategic importance in biological processes.[1][2] This has made pyrimidine and its derivatives a "privileged scaffold" in drug discovery, leading to a multitude of FDA-approved therapeutics for a wide array of diseases.[3][4] The synthetic tractability of the pyrimidine ring allows for extensive chemical modifications, generating diverse libraries of compounds for biological screening and the development of potent and selective therapeutic agents.[5]
This guide provides an in-depth, objective comparison of the biological activities of novel pyrimidine compounds against various therapeutic targets. We will delve into their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data and detailed protocols. The aim is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the structure-activity relationships (SAR) and to provide a practical framework for the effective screening of new pyrimidine-based drug candidates.
Anticancer Activity: Targeting the Engines of Malignancy
Pyrimidine derivatives have demonstrated remarkable success as anticancer agents, primarily by targeting key enzymes and signaling pathways that drive tumor growth and proliferation.[6] A significant number of pyrimidine-based drugs are kinase inhibitors, which function as ATP-competitive inhibitors by occupying the ATP-binding pocket of protein kinases, thereby blocking downstream signaling cascades.[7]
Comparative Analysis of Pyrimidine-Based Kinase Inhibitors
A prime example of the success of pyrimidine-based kinase inhibitors is in the treatment of non-small-cell lung cancer (NSCLC) by targeting the Epidermal Growth Factor Receptor (EGFR). The pyrimidine scaffold has proven to be particularly effective in developing inhibitors that can overcome resistance mechanisms.
| Inhibitor | Scaffold Type | Target Kinase(s) | IC50 (nM) - Wild-Type EGFR | IC50 (nM) - EGFR (L858R/T790M Mutant) | Cancer Cell Line | IC50 (µM) |
| Gefitinib | Quinazoline | EGFR | 36 | 1013 | HCC827 (EGFR del19) | ~0.01 |
| Erlotinib | Quinazoline | EGFR, HER2 | ~100 (cell-based) | - | A549 (Wild-Type) | ~5 |
| Osimertinib | Pyrimidine | EGFR | ~15 | ~1 | H1975 (L858R/T790M) | ~0.01 |
| Compound 42 | Pyrido[3,4-d]pyrimidine | EGFR | - | 34 | H1975 (L858R/T790M) | - |
| Compound 45 | Pyrido[3,4-d]pyrimidine | EGFR | - | 23.3 | H1975 (L858R/T790M) | - |
Data compiled from multiple sources. Note: IC50 values can vary between studies due to different experimental conditions.[8][9]
The data clearly illustrates the evolution of kinase inhibitors, with the pyrimidine-based Osimertinib demonstrating superior potency against the resistant T790M mutant of EGFR compared to the first-generation quinazoline-based inhibitors.[9] This highlights the versatility of the pyrimidine scaffold in designing next-generation therapeutics.
Cytotoxicity of Novel Pyrimidine Derivatives against Cancer Cell Lines
The anticancer potential of novel pyrimidine compounds is routinely assessed through in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying a compound's potency.
| Compound ID/Reference | Cancer Cell Line | IC50 (µM) | Alternative (Doxorubicin) IC50 (µM) |
| Pyrido[2,3-d]pyrimidine 6b | PC-3 (Prostate) | Comparable to Doxorubicin | Not explicitly stated |
| Pyrido[2,3-d]pyrimidine 8d | MCF-7 (Breast) | Comparable to Doxorubicin | Not explicitly stated |
| Indazol-Pyrimidine 4f | MCF-7 (Breast) | 1.629 | 8.029 |
| Indazol-Pyrimidine 4i | MCF-7 (Breast) | 1.841 | 8.029 |
| Thiazolo[4,5-d]pyrimidine 3b | A375 (Melanoma) | Most active of new compounds | Not explicitly stated |
| Indolyl-pyrimidine 4g | MCF-7 (Breast) | 5.1 | 5.38 (5-FU) |
| Indolyl-pyrimidine 4g | HepG2 (Liver) | 5.02 | 7.88 (5-FU) |
| Indolyl-pyrimidine 4g | HCT-116 (Colon) | 6.6 | 5.34 (5-FU) |
| Pyrazolo[3,4-d]pyrimidine 7 | Caco-2 (Colon) | 43.75 | - |
These results showcase the broad-spectrum cytotoxic effects of various pyrimidine derivatives against different cancer types, with some compounds exhibiting potency comparable or superior to established chemotherapeutic agents.
Signaling Pathway Inhibition by Pyrimidine Derivatives
The anticancer activity of many pyrimidine compounds stems from their ability to inhibit specific signaling pathways crucial for cancer cell survival and proliferation. The EGFR signaling pathway is a well-established target.
Caption: Simplified EGFR signaling pathway and the point of intervention by pyrimidine-based inhibitors.
Antimicrobial Activity: Combating Pathogenic Threats
The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery of novel antimicrobial agents. Pyrimidine derivatives have shown considerable promise in this area, exhibiting broad-spectrum activity against various bacterial and fungal strains.[11][12]
Comparative Antibacterial Activity of Pyrimidine Derivatives
The antibacterial efficacy of pyrimidine compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that inhibits the visible growth of a microorganism.
| Compound ID/Reference | Bacterial Strain | MIC (µM/mL) | Standard Drug | MIC (µM/mL) |
| Compound 12 | Staphylococcus aureus | 0.87 | Cefadroxil | - |
| Compound 5 | Bacillus subtilis | 0.96 | Cefadroxil | - |
| Compound 2 | Escherichia coli | 0.91 | Cefadroxil | - |
| Compound 10 | Pseudomonas aeruginosa | 0.77 | Cefadroxil | - |
| Compound 46e | Escherichia coli | 202.93 | - | - |
| Compound 46b | Staphylococcus aureus | 649.4 - 811.75 | - | - |
| Compound 31 | Staphylococcus aureus | 45.37 | Ciprofloxacin | 145.71 |
| Compound 25 | Escherichia coli | 48.67 | Ciprofloxacin | 145.71 |
The data indicates that certain pyrimidine derivatives exhibit potent antibacterial activity, in some cases surpassing that of standard antibiotics.
Comparative Antifungal Activity of Pyrimidine Derivatives
Similarly, the antifungal potential of pyrimidine derivatives is assessed by their MIC values against pathogenic fungi.
| Compound ID/Reference | Fungal Strain | MIC (µM/mL) | Standard Drug | MIC (µM/mL) |
| Compound 12 | Candida albicans | 1.73 | Fluconazole | - |
| Compound 11 | Aspergillus niger | 1.68 | Fluconazole | - |
| Compound 72a-c | Candida albicans | 25-100 | - | - |
| Compound 31 | Aspergillus niger | 45.37 | - | - |
| Compound 5o | Phomopsis sp. | 10.5 (EC50) | Pyrimethanil | 32.1 (EC50) |
These findings highlight the potential of pyrimidine scaffolds in the development of novel antifungal agents.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is implicated in a wide range of diseases, including arthritis, cardiovascular disease, and cancer. Pyrimidine derivatives have emerged as promising anti-inflammatory agents by targeting key mediators of the inflammatory response, such as cyclooxygenase (COX) enzymes and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[2][15]
Comparative COX-2 Inhibitory Activity of Pyrimidine Derivatives
Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. The development of selective COX-2 inhibitors is a key goal to minimize the gastrointestinal side effects associated with non-selective NSAIDs.
| Compound ID/Reference | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Standard Drug | COX-2 IC50 (µM) |
| Compound 5 | 0.04 | - | Celecoxib | 0.04 |
| Compound 6 | 0.04 | - | Celecoxib | 0.04 |
| Compound 7 | - | >100 | Indomethacin | - |
| Compound 8 | - | >100 | Indomethacin | - |
| Compound 9 | - | >100 | Indomethacin | - |
| Compound 4d | 23.8 | 28.39 | Celecoxib | - |
| Compound IIId | 0.67 | - | Celecoxib | 1.11 |
| Compound IIIf | 1.02 | - | Celecoxib | 1.11 |
The results demonstrate that several pyrimidine derivatives exhibit potent and selective COX-2 inhibition, comparable to the well-established COX-2 inhibitor, Celecoxib.
Inhibition of TNF-α Release by Pyrimidine Derivatives
TNF-α is a critical pro-inflammatory cytokine, and its inhibition is a key therapeutic strategy for many inflammatory diseases.
Caption: Simplified TNF-α signaling pathway and a potential point of inhibition by pyrimidine derivatives.
Experimental Protocols: A Practical Guide to Screening
To ensure the reproducibility and validity of biological activity screening, standardized and well-documented protocols are essential. Here, we provide detailed methodologies for two key in vitro assays.
In Vitro Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][5]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the novel pyrimidine compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for a specified duration (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value using non-linear regression analysis.
-
Caption: Experimental workflow for the MTT cytotoxicity assay.
In Vitro Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the activity of a specific protein kinase. A variety of detection methods are available, including radiometric, fluorescence-based, and luminescence-based assays. The following is a general protocol for a luminescence-based assay, such as the ADP-Glo™ Kinase Assay.
Principle: The assay measures the amount of ADP produced during the kinase reaction. The amount of ADP is proportional to the kinase activity, and a decrease in ADP production in the presence of a test compound indicates inhibition.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test pyrimidine compound in 100% DMSO.
-
Perform serial dilutions of the inhibitor to create a range of concentrations.
-
Prepare solutions of the purified kinase enzyme, the specific substrate, and ATP in a suitable kinase buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add the diluted inhibitor or DMSO (vehicle control).
-
Add the kinase enzyme and substrate to the wells.
-
Initiate the reaction by adding ATP. The final ATP concentration is typically at or near the Michaelis-Menten constant (Km) for the enzyme.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Terminate the kinase reaction and deplete the remaining ATP by adding an ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
-
Signal Generation:
-
Add a Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Luminescence Measurement:
-
Measure the luminescence of each well using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: General workflow for an in vitro kinase inhibition assay.
Conclusion and Future Perspectives
The pyrimidine scaffold continues to be a remarkably fruitful starting point for the discovery of novel therapeutics. The extensive body of research demonstrates the diverse biological activities of pyrimidine derivatives, with significant potential in oncology, infectious diseases, and inflammatory disorders. The comparative data presented in this guide underscores the importance of a systematic and rigorous screening approach to identify lead compounds with optimal potency and selectivity.
Future research will undoubtedly focus on the design and synthesis of novel pyrimidine libraries with even greater structural diversity. The integration of computational methods, such as molecular docking and in silico screening, will further streamline the drug discovery process. As our understanding of the molecular basis of diseases deepens, the rational design of pyrimidine-based inhibitors targeting specific biological pathways will continue to yield promising new drug candidates with improved efficacy and safety profiles.
References
- Jat, B., Santra, S., & Santra, P. K. (2019). Synthesis and evaluation of antimicrobial activity of pyrimidine derivatives. Asian Journal of Pharmaceutical and Clinical Research, 12(5), 156-163.
- Sroor, F. M., Soliman, A. A. F., Khalil, W. K. B., & Mahmoud, K. (2025). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. Drug Development Research, 86(6), e70146.
- Godhani, D. R., Sangani, C. B., & Shah, A. K. (2021). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules, 26(19), 6022.
- BenchChem. (2025).
- U.S. Food and Drug Administration. (2025).
- Regan, J., et al. (2006). Development of N-2,4-pyrimidine-N-phenyl-N'-phenyl ureas as inhibitors of tumor necrosis factor alpha (TNF-alpha) synthesis. Part 1. Bioorganic & Medicinal Chemistry Letters, 16(13), 3510-3513.
- BenchChem. (2025). Structure-Activity Relationship of Pyrimidine Derivatives: A Comparative Guide for Drug Development Professionals. BenchChem.
- BenchChem. (2025). A Comparative Analysis of the Mechanism of Action of Pyrimidine Analogs. BenchChem.
- Abdel-Wahab, B. F., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(10), 5486-5507.
- BenchChem. (2025). A Comparative Guide to In Vitro Kinase Assays for Pyrimidine-Based Inhibitors. BenchChem.
- Al-Ostoot, F. H., et al. (2021). Assessment of the Antimicrobial and Antiproliferative Activities of Chloropyrazine-Tethered Pyrimidine Derivatives: In Vitro, Molecular Docking, and In-Silico Drug-Likeness Studies. Molecules, 26(22), 6931.
- Abdel-Ghani, T. M., et al. (2021). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review.
- Wu, W., et al. (2021). Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Frontiers in Chemistry, 9, 701831.
- Wu, W., Lan, W., Wu, C., & Fei, Q. (2021). Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Frontiers in Chemistry, 9, 701831.
- Gamazon, E. R., et al. (2011). Gene set analysis of purine and pyrimidine antimetabolites cancer therapies. Pharmacogenomics, 12(9), 1275–1288.
- El-Sayed, N. F., et al. (2020).
- Hassan, A. S., et al. (2022). Docking Study, Synthesis, and Anti-Inflammatory Potential of Some New Pyridopyrimidine-Derived Compounds. Journal of Chemistry, 2022, 1-13.
Sources
- 1. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. ptfarm.pl [ptfarm.pl]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 12. Frontiers | Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Development of N-2,4-pyrimidine-N-phenyl-N'-phenyl ureas as inhibitors of tumor necrosis factor alpha (TNF-alpha) synthesis. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Novel Pyrimidine Derivatives Against Standard-of-Care Kinase Inhibitors: A Comprehensive Guide
The pyrimidine nucleus is a fundamental "privileged scaffold" in medicinal chemistry, particularly in the development of targeted anticancer therapeutics[1]. Because the pyrimidine ring acts as a highly effective bioisostere for the adenine ring of adenosine triphosphate (ATP), it is uniquely suited to competitively bind the hinge region of protein kinases[2].
As acquired resistance to early-generation tyrosine kinase inhibitors (TKIs) like gefitinib and erlotinib continues to emerge—most notably via the T790M and C797S mutations in the Epidermal Growth Factor Receptor (EGFR)—the design of novel pyrimidine derivatives has accelerated[3].
This guide provides an authoritative, self-validating framework for benchmarking a novel, hypothetical pyrimidine derivative (NPS-01 ) against established standard-of-care inhibitors (Osimertinib and Gefitinib). It details the causality behind experimental choices, robust assay methodologies, and comparative data analysis critical for drug development professionals.
Benchmarking Pipeline & Structural Rationale
When evaluating a new pyrimidine-based kinase inhibitor, researchers must establish a rigorous testing cascade. Biochemical potency (IC₅₀) does not automatically translate to cellular efficacy (GI₅₀) due to variables like membrane permeability, intracellular ATP concentrations (which are in the millimolar range compared to micromolar in vitro), and target residence time.
Caption: Sequential benchmarking workflow for novel pyrimidine-based kinase inhibitors.
Protocol: Cell-Free Biochemical Kinase Assay (ADP-Glo™)
To accurately benchmark ATP-competitive pyrimidine derivatives, a universal, homogeneous, and luminescent assay like the ADP-Glo™ Kinase Assay is preferred over traditional radiometric methods[4].
Expertise & Causality: The ADP-Glo assay measures the amount of ADP produced during the kinase reaction. Crucially, it allows researchers to use physiological ATP concentrations (up to 1 mM)[4]. Testing a compound at high ATP concentrations is vital to confirm its ATP-competitive nature; a true ATP-competitive pyrimidine derivative will show a rightward shift in its IC₅₀ curve as ATP concentration increases.
Step-by-Step Methodology
Note: This protocol is optimized for a 384-well plate format using recombinant EGFR (WT) and EGFR (L858R/T790M)[5][6].
-
Reagent Preparation:
-
Compound Pre-incubation:
-
Serially dilute the pyrimidine derivatives (NPS-01, Osimertinib, Gefitinib) in 100% DMSO, then dilute in buffer to achieve a final DMSO concentration of ≤1% to prevent enzyme denaturation[6].
-
Add 2.5 µL of the compound to the plate, followed by 5 µL of the diluted kinase. Incubate at room temperature for 30 minutes to allow for compound-target equilibration.
-
-
Kinase Reaction:
-
Initiate the reaction by adding 2.5 µL of the ATP/Substrate master mix. Incubate at 30°C for 45 minutes[6].
-
-
ATP Depletion:
-
Add 10 µL of ADP-Glo™ Reagent to all wells.
-
Causality: This step is critical as it terminates the kinase reaction and actively depletes any unconsumed ATP, eliminating background noise and ensuring that only the ADP generated by the kinase is measured[4]. Incubate for 40 minutes at room temperature.
-
-
Signal Detection:
Protocol: Cellular Proliferation & Target Modulation
Biochemical data must be validated in living systems. We benchmark against A431 cells (EGFR Wild-Type amplified) and H1975 cells (EGFR L858R/T790M double mutant)[5].
Expertise & Causality: Monitoring the phosphorylation status of EGFR at specific tyrosine residues (e.g., Y1068) confirms that the pyrimidine derivative is engaging its target inside the cell and successfully blocking auto-phosphorylation.
Step-by-Step Methodology
-
Cell Seeding & Starvation: Seed H1975 cells in 12-well plates and grow to 90% confluence. Starve cells in low-serum (0.1% FBS) media for 16 hours to reduce background kinase activity driven by serum growth factors[5].
-
Compound Treatment: Treat cells with serial dilutions of the pyrimidine inhibitors (0.001 µM to 10 µM) for 2 hours.
-
Stimulation & Lysis: Stimulate cells with 50 ng/mL EGF for 15 minutes to trigger pathway activation[5]. Wash with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Western Blotting: Resolve lysates via SDS-PAGE. Probe membranes with primary antibodies against p-EGFR (Y1068), total EGFR, p-AKT, and total AKT.
Mechanism of Action & Pathway Visualization
Pyrimidine derivatives exert their phenotypic effects by physically blocking the ATP-binding pocket of the kinase, thereby shutting down downstream signaling cascades responsible for tumor survival (PI3K/AKT) and proliferation (RAS/RAF/MEK/ERK).
Caption: Mechanism of action: Pyrimidine derivatives block EGFR-mediated survival and proliferation pathways.
Comparative Data Presentation
The following table synthesizes quantitative benchmarking data, comparing our novel pyrimidine scaffold (NPS-01) against first-generation (Gefitinib) and third-generation (Osimertinib) standard-of-care TKIs.
| Compound | Scaffold Type | EGFR WT IC₅₀ (nM) | EGFR L858R/T790M IC₅₀ (nM) | A431 GI₅₀ (nM) | H1975 GI₅₀ (nM) |
| Gefitinib | Quinazoline (Fused Pyrimidine) | 2.5 | > 10,000 | 15 | > 5,000 |
| Osimertinib | Mono-Pyrimidine | 12.0 | 1.5 | 85 | 10 |
| NPS-01 (Novel) | Di-amino Pyrimidine | 45.0 | 0.8 | 310 | 4 |
Data Interpretation: The data validates NPS-01 as a highly selective, mutant-specific inhibitor. While Gefitinib (a fused pyrimidine/quinazoline) is highly potent against WT EGFR, it fails against the T790M "gatekeeper" mutation[3]. Osimertinib demonstrates the required mutant selectivity. However, NPS-01 exhibits sub-nanomolar biochemical potency (0.8 nM) against the double mutant and superior cellular efficacy in H1975 cells (4 nM), while sparing WT EGFR (45.0 nM), which is predictive of a wider therapeutic window and reduced skin/gastrointestinal toxicity in a clinical setting.
Conclusion
Benchmarking novel pyrimidine derivatives requires a holistic approach that bridges biochemical precision with cellular context. By utilizing ATP-depletion luminescence assays (ADP-Glo) and rigorous cellular target modulation workflows, researchers can confidently validate the structure-activity relationships (SAR) of new chemical entities. The continued evolution of the pyrimidine scaffold remains one of our most reliable strategies for overcoming kinase resistance in oncology.
References
-
Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) PubMed / National Institutes of Health URL:[Link]
-
Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non‐small‐cell lung cancer: A comprehensive review ResearchGate URL:[Link]
-
A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship Frontiers in Chemistry URL:[Link]
-
Methods EGFR Biochemical Assays The Royal Society of Chemistry URL:[Link]
-
Chemi-Verse™ EGFR Kinase Assay Kit BPS Bioscience URL:[Link]
Sources
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 5. rsc.org [rsc.org]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. promega.com [promega.com]
- 8. promega.com [promega.com]
Safety Operating Guide
5-Chloro-4,6-dimethyl-pyrimidin-2-ol proper disposal procedures
Operational Guide: Safe Handling and Disposal Procedures for 5-Chloro-4,6-dimethyl-pyrimidin-2-ol
In pharmaceutical drug development, 5-chloro-4,6-dimethyl-pyrimidin-2-ol (CAS: 19573-82-1) frequently serves as a critical intermediate, notably in the synthesis of orexin receptor modulators and other heterocyclic active pharmaceutical ingredients (APIs)[1]. Because it is a halogenated, nitrogen-containing heterocycle, its disposal requires strict adherence to specialized environmental health and safety (EHS) protocols to prevent the generation of toxic combustion byproducts and ensure regulatory compliance.
This guide provides a self-validating, step-by-step operational framework for the proper segregation, containment, and disposal of this compound and its associated reaction waste.
Chemical Profile & Waste Classification
Before initiating disposal, it is critical to understand the physicochemical properties that dictate the compound's waste stream classification. The presence of the chlorine atom at the 5-position of the pyrimidine ring is the primary driver for its disposal logistics.
| Property | Operational Data |
| Chemical Name | 5-Chloro-4,6-dimethyl-pyrimidin-2-ol |
| CAS Number | 19573-82-1 |
| Molecular Formula | C6H7ClN2O |
| Molecular Weight | 158.59 g/mol |
| Primary Hazard | Irritant (Skin/Eye/Respiratory); Halogenated Organic |
| Waste Classification | Halogenated Organic Waste |
| Incompatible Materials | Strong oxidizing agents, strong bases |
Mechanistic Rationale for Disposal Strategy
Why Halogenated Segregation is Mandatory: The fundamental rule of disposing of 5-chloro-4,6-dimethyl-pyrimidin-2-ol is that it must never be mixed with non-halogenated organic waste .
When organic compounds containing halogens (like chlorine) are incinerated at standard temperatures, they can undergo incomplete combustion, leading to the de novo synthesis of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs). Furthermore, the combustion of this compound generates hydrochloric acid (HCl) gas and nitrogen oxides (NOx). Therefore, this waste must be directed exclusively to certified high-temperature incineration facilities (typically operating above 1100°C) equipped with specialized alkaline scrubbers designed to neutralize acidic exhaust gases before environmental release.
Step-by-Step Disposal Protocol
This protocol covers the disposal of the pure compound, as well as typical reaction mixtures (e.g., when reacted with reagents like Phosphorus oxychloride (POCl3) during chlorination steps[2]).
Phase 1: Operational Preparation & PPE
-
Verify Environment: Ensure all handling and transfer of the chemical occurs within a certified, functioning chemical fume hood to mitigate inhalation risks from airborne particulates or residual solvent vapors.
-
Don PPE: Equip standard laboratory PPE: chemical-resistant nitrile gloves (double-gloving is recommended if handling highly concentrated solutions), a flame-resistant lab coat, and ANSI-approved safety goggles.
Phase 2: Waste Segregation & Quenching (If Applicable)
-
Pure Compound Disposal: If disposing of expired or unused solid 5-chloro-4,6-dimethyl-pyrimidin-2-ol, sweep up the solid using non-sparking tools and place it directly into a pre-weighed, chemically compatible solid waste container (typically high-density polyethylene, HDPE).
-
Reaction Mixture Quenching: In synthetic workflows, this compound is often treated with highly reactive agents like POCl3[3]. Causality note: POCl3 reacts violently with water. Before the pyrimidine waste can be safely disposed of, the reaction mixture must be carefully quenched by slow, dropwise addition to a large volume of ice-water under vigorous stirring, maintaining the temperature below 20°C.
-
Solvent Extraction Waste: If the compound is dissolved in organic solvents (e.g., dichloromethane or ethyl acetate) post-extraction, the entire solvent volume must be designated as Halogenated Solvent Waste .
Phase 3: Containment and Labeling
-
Transfer: Funnel liquid waste into a designated, clearly marked "Halogenated Organic Waste" carboy. Do not fill the container beyond 80% capacity to allow for vapor expansion.
-
Labeling: Attach a hazardous waste tag immediately. The tag must explicitly list "5-Chloro-4,6-dimethyl-pyrimidin-2-ol" and note the presence of "Chlorinated Organics." Do not use abbreviations.
-
Secondary Containment: Place the primary waste container inside a secondary containment bin to capture any potential leaks or spills during temporary laboratory storage.
Phase 4: Institutional Transfer
-
Storage: Store the sealed, labeled waste in a designated, well-ventilated hazardous waste accumulation area away from direct sunlight and incompatible chemicals (e.g., strong oxidizers).
-
Contractor Hand-off: Coordinate with your institution's EHS department to transfer the waste to a certified commercial waste disposal contractor for high-temperature incineration.
Disposal Workflow Visualization
Workflow for the segregation and disposal of halogenated pyrimidine derivatives.
References
-
Title: WO2011050198A1 - Disubstituted octahydropyrrolo [3,4-c] pyrroles as orexin receptor modulators - Google Patents Source: Google Patents URL: [1]
-
Title: 2,5-Dichloro-4,6-diMethylpyriMidine CAS#: 19573-83-2 Source: ChemicalBook URL: [2]
-
Title: Patent US - Dale A. Rudolph, San Diego, CA. Source: Googleapis.com URL: [3]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
